Amino-PEG3-SS-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H23NO5S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C11H23NO5S2/c12-2-3-15-4-5-16-6-7-17-8-10-19-18-9-1-11(13)14/h1-10,12H2,(H,13,14) |
InChI Key |
DWPFYPKZFYFXHE-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCOCCOCCOCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG3-SS-acid: Structure, Application, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG3-SS-acid, a heterobifunctional and cleavable linker integral to the advancement of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details the linker's molecular structure, its mechanism of action, and provides detailed experimental protocols for its application in bioconjugation.
Core Concepts: The Structure and Function of this compound
This compound is a versatile chemical linker designed for the covalent attachment of biomolecules, most notably for conjugating cytotoxic payloads to monoclonal antibodies. Its structure is defined by four key components:
-
Amino Group (-NH₂): A primary amine that serves as a reactive handle for conjugation, typically with a carboxylic acid on a payload molecule to form a stable amide bond.
-
PEG3 Spacer: A short polyethylene glycol chain composed of three repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[1]
-
Disulfide Bond (-S-S-): A cleavable linkage that is relatively stable in the bloodstream but is susceptible to reduction in the intracellular environment.[]
-
Carboxylic Acid Group (-COOH): A terminal carboxyl group that can be activated to react with primary amines on a biomolecule, such as the lysine residues on an antibody.
The strategic design of this linker allows for the stable circulation of an ADC in the bloodstream and the specific release of the cytotoxic payload within the target cancer cell, thereby increasing the therapeutic window and reducing off-target toxicity.[]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₅S₂ | N/A |
| Molecular Weight | 313.4 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | N/A |
| Purity | Typically >95% | N/A |
Mechanism of Action: Intracellular Cleavage
The efficacy of ADCs synthesized with this compound hinges on the selective cleavage of the disulfide bond within the target cell. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular milieu.[3] This high concentration of GSH facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.[] The stability of the disulfide bond can be modulated by introducing steric hindrance at the carbon atoms adjacent to the disulfide linkage, allowing for the fine-tuning of the payload release rate.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an Antibody-Drug Conjugate using a disulfide-containing PEG linker like this compound.
Protocol 1: Payload-Linker Conjugation
This protocol describes the conjugation of a carboxyl-containing cytotoxic payload to the amino group of the linker.
Materials:
-
This compound
-
Carboxyl-containing cytotoxic payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Payload: Dissolve the carboxyl-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) and stir the reaction at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC).
-
Conjugation: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add the activated payload solution to the linker solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the payload-linker construct to a monoclonal antibody.
Materials:
-
Purified monoclonal antibody
-
Payload-linker conjugate with a terminal carboxylic acid
-
Ethyl(dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody in PBS.
-
Activation of Payload-Linker: Dissolve the payload-linker conjugate (5-10 fold molar excess over the antibody) in an organic co-solvent like DMSO. Add EDC and NHS to activate the carboxylic acid.
-
Conjugation: Add the activated payload-linker solution to the antibody solution. Incubate the reaction at room temperature for 2-4 hours.
-
Purification: Remove the unreacted payload-linker and other small molecules by size-exclusion chromatography.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Analyze the purity and aggregation of the ADC by SEC.
Protocol 3: In Vitro Disulfide Bond Cleavage Assay
This protocol assesses the release of the payload from the ADC in a reducing environment.
Materials:
-
Purified ADC
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Add a solution of DTT or GSH to a final concentration of 1-10 mM.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and analyze by LC-MS to monitor the release of the payload from the antibody.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a critical tool in the development of advanced biotherapeutics. Its well-defined structure, incorporating a hydrophilic spacer and a cleavable disulfide bond, enables the creation of highly targeted and effective drug delivery systems. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working to harness the potential of this versatile linker in creating the next generation of targeted therapies.
References
Amino-PEG3-SS-acid chemical properties and specifications
For researchers, scientists, and drug development professionals, Amino-PEG3-SS-acid is a valuable heterobifunctional linker. It incorporates a terminal primary amine, a triethylene glycol (PEG3) spacer, a disulfide bond, and a terminal carboxylic acid. This structure is particularly well-suited for applications in bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is paramount for therapeutic efficacy.
The primary amine and carboxylic acid termini allow for the covalent attachment of two different molecules, while the hydrophilic PEG3 spacer can enhance the solubility and reduce aggregation of the resulting conjugate. The key feature of this linker is the disulfide bond, which is relatively stable in systemic circulation but is readily cleaved in the reducing intracellular environment, making it an effective mechanism for targeted payload release.
Core Chemical Properties and Specifications
The physical and chemical properties of this compound are summarized below. These specifications are typical and may vary slightly between suppliers.
| Property | Specification | Reference |
| Molecular Formula | C11H23NO5S2 | [1] |
| Molecular Weight | 313.4 g/mol | [1][2] |
| Purity | Typically >95% | [1][2] |
| CAS Number | 2742425-53-0 | |
| Appearance | Varies (e.g., oil or solid) | |
| Solubility | Soluble in DMSO, DMF, and some aqueous buffers | |
| Storage Conditions | Recommended at -20°C for long-term stability |
Experimental Protocols
The following protocols are representative methodologies for the characterization and application of this compound.
Bioconjugation: Formation of a Drug-Linker Conjugate
This protocol describes the conjugation of a payload (drug) containing a free amine to the carboxylic acid terminus of the this compound linker.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC.
-
-
Conjugation to Amine-Payload:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the activated this compound NHS ester solution to the payload solution.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.
-
Purify the resulting drug-linker conjugate by column chromatography or preparative HPLC.
-
Characterization by HPLC
Objective: To assess the purity of the this compound and the resulting drug-linker conjugate.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Generic HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm and 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
Data Analysis: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Characterization by Mass Spectrometry
Objective: To confirm the molecular weight of the this compound and its conjugates.
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Infuse the sample directly into the ESI-MS.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
-
Compare the observed m/z value with the calculated theoretical mass.
Mandatory Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Mechanism of action for an ADC utilizing a disulfide-cleavable linker.
References
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG3-SS-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Amino-PEG3-SS-acid, a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). The molecule features a terminal primary amine, a triethylene glycol (PEG3) spacer to enhance solubility, a cleavable disulfide bond for controlled payload release, and a terminal carboxylic acid for conjugation. This document outlines a detailed, multi-step synthetic pathway and subsequent purification protocols, supported by quantitative data and procedural diagrams to ensure clarity and reproducibility in a research and development setting.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that begins with a commercially available protected amino-PEG alcohol. The synthesis involves the introduction of a thiol group, its subsequent oxidative dimerization to form the disulfide bridge, and the final modification to introduce the carboxylic acid moiety, followed by deprotection.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for each synthetic step. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of Boc-NH-PEG3-OMs (Mesylate)
This step activates the terminal hydroxyl group of the starting material for subsequent nucleophilic substitution.
Materials:
-
Boc-NH-PEG3-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Boc-NH-PEG3-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
Synthesis of Boc-NH-PEG3-SAc (Thioacetate)
The mesylate is converted to a thioacetate, a stable precursor to the thiol.
Materials:
-
Boc-NH-PEG3-OMs
-
Potassium thioacetate (KSAc)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude Boc-NH-PEG3-OMs (1.0 eq) in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Boc-NH-PEG3-SH (Thiol)
The thioacetate is hydrolyzed to yield the corresponding thiol.
Materials:
-
Boc-NH-PEG3-SAc
-
Ammonia in Methanol (7N)
Procedure:
-
Dissolve Boc-NH-PEG3-SAc (1.0 eq) in a 7N solution of ammonia in methanol.
-
Stir the solution at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude thiol. This product is often used immediately in the next step due to its susceptibility to oxidation.
Synthesis of Boc-NH-PEG3-SS-PEG3-NH-Boc (Disulfide)
The thiol is oxidized to form the symmetrical disulfide.
Materials:
-
Boc-NH-PEG3-SH
-
Methanol or a mixture of DCM and water
Procedure:
-
Dissolve the crude Boc-NH-PEG3-SH in methanol or a DCM/water mixture.
-
Bubble air through the solution or stir vigorously in an open flask for 24-48 hours to facilitate air oxidation.
-
Alternatively, for a more controlled reaction, dissolve the thiol in a suitable solvent and add a mild oxidizing agent like iodine (I₂) portion-wise until a persistent yellow color is observed.
-
Monitor the formation of the disulfide by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude disulfide by flash column chromatography.
Synthesis of Boc-NH-PEG3-SS-PEG3-NH-Succinic Acid
One of the Boc protecting groups is removed, and the resulting free amine is reacted with succinic anhydride.
Materials:
-
Boc-NH-PEG3-SS-PEG3-NH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Succinic anhydride
-
Triethylamine (TEA)
Procedure:
-
Deprotection: Dissolve the disulfide (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. This yields the mono-amino, mono-Boc protected disulfide as a TFA salt.
-
Succinylation: Dissolve the crude TFA salt in DCM and add TEA (2.5 eq) to neutralize the salt and act as a base.
-
Add succinic anhydride (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Synthesis of this compound (Final Product)
The final step involves the removal of the remaining Boc protecting group.
Materials:
-
Boc-NH-PEG3-SS-PEG3-NH-Succinic Acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected acid (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM or diethyl ether to remove residual TFA.
-
The crude product is obtained as a TFA salt.
Purification Protocol
The final product, this compound, is a polar molecule and requires a robust purification method to achieve high purity.
Caption: Purification workflow for this compound.
Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
C18 stationary phase column suitable for preparative scale.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Gradient: A typical gradient would be a linear increase in Solvent B from 5% to 95% over 30-40 minutes, followed by a hold at 95% B and re-equilibration at 5% B. The exact gradient should be optimized based on analytical HPLC of the crude material.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Filter the sample through a 0.45 µm filter before injection.
-
Inject the sample onto the equilibrated preparative RP-HPLC column.
-
Run the gradient and collect fractions based on the UV chromatogram, monitoring at wavelengths such as 214 nm and 280 nm.
-
Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the final product as a white, fluffy solid (TFA salt).
Data Presentation
The following tables summarize the expected inputs and outputs for the synthesis and purification of this compound.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 2.1 | Boc-NH-PEG3-OH | MsCl, TEA | Boc-NH-PEG3-OMs | >95 (crude) |
| 2.2 | Boc-NH-PEG3-OMs | KSAc | Boc-NH-PEG3-SAc | 70-85 |
| 2.3 | Boc-NH-PEG3-SAc | NH₃/MeOH | Boc-NH-PEG3-SH | >95 (crude) |
| 2.4 | Boc-NH-PEG3-SH | Air or I₂ | Boc-NH-PEG3-SS-PEG3-NH-Boc | 60-75 |
| 2.5 | Boc-NH-PEG3-SS-PEG3-NH-Boc | TFA, Succinic Anhydride | Boc-NH-PEG3-SS-PEG3-NH-Succinic Acid | 50-65 |
| 2.6 | Boc-NH-PEG3-SS-PEG3-NH-Succinic Acid | TFA | This compound | >90 (crude) |
Table 2: Characterization and Purity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Purity after Purification | Analytical Technique |
| This compound | C₁₅H₃₀N₂O₇S₂ | 414.54 | >95% | RP-HPLC, LC-MS, ¹H NMR |
Concluding Remarks
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity bifunctional linker, ready for application in the development of advanced bioconjugates. Researchers are encouraged to adapt and optimize the described conditions to suit their specific laboratory settings and scale requirements. The visualization of the synthetic pathway and purification workflow, along with the structured data presentation, aims to facilitate a clear understanding and efficient implementation of this chemical process.
The Pivotal Role of the PEG3 Spacer in Amino-PEG3-SS-acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. Among the diverse array of linker technologies, Amino-PEG3-SS-acid has emerged as a versatile and effective component. This technical guide provides a comprehensive exploration of the core functionalities of this linker, with a specific focus on the integral role of the polyethylene glycol (PEG) spacer and the disulfide bond in modulating the physicochemical and biological properties of bioconjugates.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional, cleavable linker. Its structure comprises three key functional domains: an amino group, a three-unit polyethylene glycol (PEG3) spacer, and a disulfide (-S-S-) bond adjacent to a carboxylic acid. This unique architecture allows for a sequential and controlled conjugation process, first to a payload and then to a targeting molecule, typically an antibody.
The amino group provides a reactive handle for the covalent attachment of a cytotoxic payload, often through the formation of a stable amide bond. The carboxylic acid enables the activation of the linker for subsequent conjugation to the antibody. The central PEG3 spacer and the disulfide bond are pivotal in defining the linker's performance, influencing everything from solubility and stability to the ultimate release of the payload at the target site.
The Multifaceted Role of the PEG3 Spacer
The incorporation of a discrete three-unit PEG spacer is a deliberate design choice that imparts several crucial advantages to the final bioconjugate.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs), which can compromise its stability, pharmacokinetics, and efficacy. The PEG3 spacer, with its hydrophilic ethylene glycol repeats, acts as a solubilizing agent, mitigating the hydrophobicity of the payload.[1][2] This enhanced water solubility is critical for preventing aggregation during formulation and in systemic circulation, ensuring the ADC remains in a monomeric and active state.
Improved Pharmacokinetics
The hydrophilic nature and flexibility of the PEG3 spacer contribute to an increased hydrodynamic radius of the ADC. This "shielding" effect can reduce renal clearance and protect the conjugate from proteolytic degradation, thereby extending its circulation half-life.[3][4] A longer half-life allows for greater accumulation of the ADC in the tumor tissue, increasing the therapeutic window.
Precise Spatial Separation
The defined length of the PEG3 spacer provides optimal spatial separation between the antibody and the cytotoxic payload. This separation is crucial to prevent the payload from sterically hindering the antibody's ability to bind to its target antigen on the cancer cell surface. Furthermore, this spacing can influence the efficiency of the payload's release and its subsequent interaction with its intracellular target.
The Disulfide Bond: A Reductively Cleavable Trigger
The disulfide bond is the lynchpin of the linker's cleavable design, enabling the targeted release of the cytotoxic payload.
Stability in Circulation and Cleavage in the Tumor Microenvironment
Disulfide bonds are relatively stable in the oxidizing environment of the bloodstream.[5] However, upon internalization into a tumor cell, the ADC is exposed to a significantly more reducing environment due to the high intracellular concentration of glutathione (GSH). This high GSH concentration facilitates the rapid cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active payload precisely at the site of action. This targeted release mechanism is a cornerstone of ADC technology, minimizing off-target toxicity to healthy tissues.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the impact of PEG spacers and disulfide linkers on the properties of ADCs, based on trends and data reported in the literature.
Table 1: Influence of PEG Spacer Length on ADC Properties
| Property | No PEG Spacer | Short PEG Spacer (e.g., PEG3) | Long PEG Spacer (e.g., PEG8+) |
| Solubility | Low (potential for aggregation) | Improved | Significantly Improved |
| Hydrophobicity | High | Reduced | Significantly Reduced |
| Plasma Half-life (t½) | Shorter | Longer | Longest |
| Area Under the Curve (AUC) | Lower | Higher | Highest |
| In Vitro Cytotoxicity (IC50) | Potentially higher | May be slightly reduced | May be further reduced |
| In Vivo Efficacy | Variable, often limited by PK | Generally Improved | Often further improved, but can plateau |
Note: The optimal PEG length can be dependent on the specific antibody, payload, and tumor target.
Table 2: Stability and Cleavage Characteristics of Disulfide Linkers
| Environment | Condition | Stability/Cleavage |
| Systemic Circulation (Plasma) | Oxidizing, low GSH concentration | Stable |
| Tumor Microenvironment (Intracellular) | Reducing, high GSH concentration (1-10 mM) | Cleaved |
| In Vitro Plasma Stability Assay (72h) | Incubation in human plasma at 37°C | >90% of payload remains conjugated |
| Glutathione Cleavage Assay (4h) | Incubation with 5 mM GSH at 37°C | >80% of payload released |
Mandatory Visualizations
Structure and Connectivity of this compound
Caption: Chemical structure of this compound.
Workflow for ADC Synthesis
Caption: General workflow for ADC synthesis.
Mechanism of Disulfide Bond Cleavage
Caption: Reductive cleavage of the disulfide bond.
Experimental Protocols
Protocol 1: Conjugation of a Payload to this compound
Objective: To conjugate a payload containing a primary amine to the carboxylic acid of this compound via EDC/NHS chemistry.
Materials:
-
Payload with a primary amine
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M MES, pH 6.0
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the linker solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing payload in DMF.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using preparative HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Conjugation of Payload-Linker to a Monoclonal Antibody
Objective: To conjugate the purified payload-linker to a monoclonal antibody via the linker's amino group and a bifunctional crosslinker, or directly if the payload-linker has a thiol-reactive group. This protocol assumes the use of a thiol-reactive payload-linker.
Materials:
-
Monoclonal antibody (mAb)
-
Payload-Linker with a thiol-reactive group (e.g., maleimide)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA
-
Quenching solution: N-acetylcysteine
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the mAb in the reaction buffer at a concentration of 5-10 mg/mL.
-
To partially reduce the interchain disulfide bonds, add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Immediately after desalting, add a 5-10 molar excess of the payload-linker (dissolved in a small amount of DMSO) to the reduced mAb solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.
-
Purify the resulting ADC by size-exclusion chromatography to remove unreacted payload-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the disulfide-linked ADC in human plasma.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately process the samples to isolate the ADC, for example, by affinity capture using Protein A beads.
-
Analyze the isolated ADC by LC-MS to determine the average DAR at each time point.
-
The stability is assessed by the percentage of the payload that remains conjugated to the antibody over time.
Protocol 4: Glutathione-Mediated Cleavage Assay
Objective: To evaluate the cleavage of the disulfide bond in the presence of a reducing agent.
Materials:
-
Purified ADC
-
Glutathione (GSH)
-
Reaction buffer: PBS, pH 7.4
-
HPLC system
Procedure:
-
Incubate the ADC at a concentration of 1 mg/mL in the reaction buffer.
-
Add a solution of GSH to a final concentration of 5 mM to initiate the cleavage reaction.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by reversed-phase HPLC to quantify the amount of released payload.
-
The percentage of cleavage is calculated by comparing the peak area of the released payload to the initial amount of conjugated payload.
Conclusion
The this compound linker is a sophisticated tool in the arsenal of drug development professionals, offering a fine balance of properties essential for the creation of effective and safe targeted therapies. The PEG3 spacer plays a critical role in enhancing solubility, improving pharmacokinetic profiles, and providing necessary spatial orientation. Concurrently, the disulfide bond serves as a reliable and selective trigger for payload release within the target tumor cells. A thorough understanding of the interplay between these components, supported by robust experimental validation, is paramount to the successful design and development of next-generation bioconjugates.
References
The Disulfide Bond in Amino-PEG3-SS-acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the disulfide bond in the Amino-PEG3-SS-acid linker, a key component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document provides a comprehensive overview of the linker's structure, the mechanism of disulfide cleavage, and its significance in achieving targeted drug release. While specific quantitative data for this compound is not publicly available, this guide presents representative data for similar disulfide-based linkers to provide a practical framework for researchers.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a terminal amine group, a carboxylic acid group, a polyethylene glycol (PEG) spacer, and a disulfide bond. This molecular architecture is specifically designed for the reversible conjugation of molecules, a feature pivotal in the design of stimuli-responsive drug delivery systems. The PEG spacer enhances solubility and reduces immunogenicity, while the terminal reactive groups allow for straightforward conjugation to both targeting moieties (like antibodies) and therapeutic payloads.
The central feature of this linker is the disulfide bond (-S-S-), which is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment. This differential stability is the cornerstone of its utility in targeted drug delivery.
The Disulfide Bond: A Tunable Trigger for Drug Release
The disulfide bond serves as a cleavable linkage that is responsive to the high concentration of reducing agents, such as glutathione (GSH), found within the cytoplasm of cells. The intracellular concentration of GSH (1-10 mM) is significantly higher than in the extracellular matrix and blood plasma (~5 µM), providing a sharp gradient that drives the selective cleavage of the disulfide bond inside the target cell.[] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the conjugated drug.
The cleavage of the disulfide bond is a thiol-disulfide exchange reaction, where the thiol group of glutathione attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide and the release of the conjugated payload with a free thiol group. This process is often followed by a second reaction that fully reduces the mixed disulfide.
Quantitative Data on Disulfide Linker Performance
While specific kinetic and stability data for this compound is proprietary, the following tables summarize representative data for similar disulfide-containing linkers used in ADCs. This information provides a valuable benchmark for researchers designing and evaluating their own bioconjugates.
Table 1: Representative Stability of Disulfide-Linked ADCs in Human Plasma
| Linker Type | Payload | Half-life in Human Plasma (hours) | Reference |
| Hindered Disulfide | Maytansinoid | ~150 | F. Kovtun, et al. (2010) |
| Unhindered Disulfide | Maytansinoid | ~24-48 | P.D. Senter, et al. (2012) |
| PEGylated Disulfide | Doxorubicin | ~30 | K. T. Oh, et al. (2009) |
Note: The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond, which can significantly increase its plasma half-life.
Table 2: Representative Glutathione-Mediated Cleavage of Disulfide Linkers
| Linker Type | Glutathione Concentration (mM) | Half-life of Cleavage (hours) | Reference |
| Unhindered Disulfide | 5 | ~1-2 | S.C. Miller, et al. (2012) |
| Hindered Disulfide | 5 | ~10-15 | J. M. Riedl, et al. (2017) |
| PEGylated Disulfide | 1 | ~4-6 | Y. J. Kim, et al. (2014) |
Note: The rate of cleavage is dependent on the concentration of the reducing agent and the steric accessibility of the disulfide bond.
Experimental Protocols
Disulfide Bond Cleavage Assay using Dithiothreitol (DTT)
This protocol describes a common in vitro assay to quantify the cleavage of a disulfide bond in a bioconjugate using the reducing agent Dithiothreitol (DTT).
Materials:
-
Disulfide-containing bioconjugate (e.g., ADC linked with this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
96-well microplate reader
Procedure:
-
Prepare a solution of the bioconjugate in PBS at a known concentration.
-
Add DTT to the bioconjugate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
To quantify the free thiols generated from the cleavage, add Ellman's reagent to the aliquots.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The concentration of free thiols is calculated using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹).
-
Plot the concentration of released thiol over time to determine the cleavage kinetics.
Serum Stability Assay using LC-MS
This protocol outlines a method to assess the stability of a disulfide-linked bioconjugate in human serum.
Materials:
-
Disulfide-containing bioconjugate
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Incubate the bioconjugate in human serum at 37°C at a specific concentration.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the serum mixture.
-
To isolate the bioconjugate from serum proteins, perform affinity chromatography using Protein A or Protein G resin, which binds to the Fc region of antibodies.
-
Wash the resin with PBS to remove non-specifically bound proteins.
-
Elute the bound bioconjugate using the elution buffer.
-
Immediately neutralize the eluted sample with the neutralization buffer.
-
Analyze the samples by LC-MS to determine the amount of intact bioconjugate remaining. The drug-to-antibody ratio (DAR) can be monitored over time to assess the stability of the linker.
Visualizations
The following diagrams illustrate key processes involving disulfide-linked bioconjugates.
Conclusion
The disulfide bond within the this compound linker is a sophisticated chemical tool that enables the development of highly targeted and effective bioconjugate therapeutics. Its ability to remain stable in circulation while undergoing rapid cleavage in the reducing environment of the target cell is paramount to achieving a wide therapeutic window. While this guide provides a foundational understanding and representative data, researchers are encouraged to perform rigorous experimental validation for their specific bioconjugate to fully characterize its stability and cleavage kinetics. The continued exploration and optimization of disulfide linker technology will undoubtedly lead to the development of next-generation therapies with enhanced efficacy and safety profiles.
References
An In-Depth Technical Guide to Amino-PEG3-SS-acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG3-SS-acid
This compound is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). Its structure features three key components: a primary amine group (-NH2), a carboxylic acid group (-COOH), and a central disulfide bond (-S-S-) flanked by two polyethylene glycol (PEG) spacers of three units each. This architecture imparts unique properties that are highly advantageous for creating stable yet cleavable bioconjugates.
The primary amine serves as a reactive handle for conjugation to activated carboxylic acids, such as those on cytotoxic payloads, forming a stable amide bond. Conversely, the terminal carboxylic acid can be activated to react with primary amines on biomolecules, like the lysine residues on an antibody. The PEG spacers enhance the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The disulfide bond is the lynchpin of its utility as a cleavable linker, designed to remain stable in the oxidizing environment of the bloodstream but to be readily cleaved in the reducing intracellular environment of target cells.[][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the conjugated drug.[3][4]
Chemical Structure:
Core Properties and Specifications
The successful application of this compound in bioconjugation relies on understanding its fundamental properties. While specific data for this exact linker can vary between suppliers, the following table summarizes typical specifications.
| Property | Typical Value/Specification | Significance in Bioconjugation |
| Molecular Weight | ~313.4 g/mol [5] | Essential for accurate molar ratio calculations in conjugation reactions to control the Drug-to-Antibody Ratio (DAR). |
| Purity | ≥95% | High purity is critical to avoid side reactions and ensure the homogeneity of the final bioconjugate. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | Good solubility is necessary for efficient reaction kinetics and to prevent aggregation during the conjugation process. |
| Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | Provides orthogonal reactivity for the sequential conjugation of a payload and a biomolecule. |
| Cleavage Mechanism | Reduction of Disulfide Bond | Enables targeted release of the payload in the reducing environment of the cell cytoplasm, primarily through the action of glutathione (GSH). |
| Storage Conditions | -20°C, desiccated | Proper storage is crucial to prevent degradation of the linker, particularly the disulfide bond, ensuring its reactivity for conjugation. |
Mechanism of Action in Antibody-Drug Conjugates
The strategic design of this compound allows for a multi-stage mechanism of action when employed in an ADC. This process ensures that the cytotoxic payload is delivered specifically to the target cells, thereby enhancing efficacy and reducing systemic toxicity.
Caption: Workflow of an ADC utilizing a disulfide linker from circulation to cell death.
The process unfolds as follows:
-
Targeting and Binding: The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis, enclosing it within an endosome.
-
Trafficking: The endosome traffics through the cell and may fuse with a lysosome.
-
Disulfide Cleavage: Within the cytoplasm, the high concentration of reducing agents, primarily glutathione (GSH), cleaves the disulfide bond of the this compound linker.
-
Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm, where it can then exert its therapeutic effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to apoptosis (cell death).
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of an ADC. Optimization of reaction conditions, such as molar ratios and incubation times, is often necessary for specific antibodies and payloads.
Protocol 1: Conjugation of Payload to this compound
This protocol describes the activation of a carboxylic acid-containing payload and its conjugation to the primary amine of the linker.
Caption: Workflow for conjugating a payload to the this compound linker.
Materials:
-
Payload with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system
Procedure:
-
Activation of Payload:
-
Dissolve the payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload.
-
Monitor the formation of the active ester by LC-MS.
-
-
Conjugation to Linker:
-
To the solution containing the activated payload, add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., acetonitrile/water).
-
Purify the payload-linker conjugate by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.
-
Collect and lyophilize the fractions containing the desired product.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Conjugation of Payload-Linker to Antibody
This protocol details the reduction of an antibody's interchain disulfide bonds and subsequent conjugation to the payload-linker construct.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Materials:
-
Monoclonal antibody
-
Payload-linker conjugate with a terminal carboxylic acid
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
EDC and NHS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 10- to 20-fold molar excess of TCEP or DTT solution to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Immediately remove the excess reducing agent using a desalting column equilibrated with PBS.
-
-
Activation of Payload-Linker:
-
Dissolve the payload-linker conjugate (5-10 fold molar excess over the antibody) and NHS in a suitable buffer.
-
Add EDC to activate the terminal carboxylic acid of the linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated payload-linker solution to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess payload-linker and other reagents.
-
Concentrate the purified ADC and store it under appropriate conditions.
-
Quantitative Analysis of Bioconjugation
The characterization of the final ADC is a critical step to ensure its quality and reproducibility. Key parameters to be determined include the Drug-to-Antibody Ratio (DAR), aggregation levels, and in vitro stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the efficacy and safety of an ADC. Several techniques can be used for its determination.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. Different DAR species (e.g., DAR0, DAR2, DAR4) will have different retention times. | Provides information on the average DAR and the distribution of drug-loaded species. High resolution. | Requires specialized columns and method development. |
| Reversed-Phase HPLC (RP-HPLC) | Separates the light and heavy chains of the reduced ADC based on hydrophobicity, allowing for the quantification of conjugated and unconjugated chains. | High resolution for light and heavy chains. | Requires denaturation and reduction of the ADC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated payloads. | Provides accurate mass confirmation and can identify different drug-loaded species. High sensitivity. | Requires specialized instrumentation and expertise in data analysis. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the differential absorbance of the antibody (at 280 nm) and the payload at its specific maximum absorbance wavelength. | Rapid and simple method. | Only provides the average DAR, not the distribution. Requires accurate extinction coefficients. |
In Vitro Stability and Payload Release
The stability of the disulfide linker in plasma and the efficiency of payload release in a reducing environment are key performance indicators.
Plasma Stability Assay:
-
Incubate the ADC in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and free payload over time. A decrease in the average DAR over time indicates linker cleavage.
Payload Release Assay:
-
Incubate the ADC in a buffer containing a physiological concentration of glutathione (e.g., 5 mM).
-
Monitor the release of the payload over time using HPLC or LC-MS.
Note: Specific quantitative data for the stability and payload release of ADCs using this compound are not widely available in the public domain. The stability of disulfide linkers can be influenced by steric hindrance around the disulfide bond, with more hindered linkers generally showing greater plasma stability.
Cellular Effects and Downstream Signaling
The ultimate goal of an ADC is to induce cell death in the target cancer cell. The specific cellular pathways affected will depend on the mechanism of action of the released payload. For example, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), its release into the cytoplasm will lead to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.
Caption: Simplified signaling pathway for a microtubule inhibitor payload.
Conclusion
This compound is a versatile and effective linker for the development of bioconjugates, particularly ADCs. Its heterobifunctional nature, coupled with the cleavable disulfide bond and hydrophilic PEG spacer, provides a robust platform for the targeted delivery of therapeutic agents. A thorough understanding of its properties, reaction mechanisms, and the appropriate analytical techniques for characterization is essential for the successful development of novel bioconjugates. While this guide provides a comprehensive overview, the optimization of protocols for specific applications remains a critical aspect of the research and development process.
References
An In-depth Technical Guide to the Intracellular Cleavage Mechanism of Disulfide Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the intracellular cleavage mechanisms of disulfide linkers, which are critical components in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). It details the biochemical pathways, key molecular players, and experimental methodologies relevant to the field.
Introduction: The Principle of Redox-Sensitive Drug Release
Disulfide linkers are a class of chemically cleavable linkers designed to connect a therapeutic payload to a targeting moiety, such as a monoclonal antibody.[] Their core advantage lies in their ability to remain stable in the oxidative environment of the bloodstream while undergoing rapid cleavage within the highly reductive intracellular environment of target cells.[][] This selective release is primarily driven by the steep concentration gradient of glutathione (GSH), a key intracellular reducing agent, which is up to 1000-fold more concentrated inside a cell than in the blood plasma.[][3] This mechanism minimizes off-target toxicity and enhances the therapeutic window of the conjugated drug.
Core Intracellular Cleavage Mechanisms
The cleavage of a disulfide bond is a redox reaction where the disulfide is reduced to two free thiol groups. This process is mediated primarily by thiol-disulfide exchange reactions, which can be uncatalyzed or enzymatically driven.
Glutathione (GSH)-Mediated Cleavage
The most significant mechanism for disulfide linker cleavage is the direct chemical reduction by glutathione (GSH). GSH is a tripeptide that serves as the main redox buffer in cells. The high intracellular concentration of its reduced form (GSH) maintains a reducing environment. The cleavage occurs via a thiol-disulfide exchange reaction:
-
Nucleophilic Attack: A thiolate anion from a GSH molecule performs a nucleophilic attack on one of the sulfur atoms of the linker's disulfide bond.
-
Mixed Disulfide Formation: This attack breaks the S-S bond, forming a mixed disulfide between the linker-payload complex and the GSH molecule, and releasing the now-thiol-containing carrier molecule.
-
Final Release: A second GSH molecule attacks the mixed disulfide, releasing the free, activated thiol-containing payload and an oxidized glutathione dimer (GSSG).
The enzyme glutathione reductase, using NADPH as a cofactor, continuously regenerates GSH from GSSG, thereby maintaining the high GSH/GSSG ratio necessary for efficient disulfide reduction.
Caption: Glutathione-mediated disulfide cleavage pathway.
Enzymatic Catalysis
While GSH is the principal reducing agent, several enzyme systems can catalyze and accelerate the rate of disulfide bond cleavage. These enzymes are crucial for regulating cellular redox homeostasis and can act on exogenous disulfide-linked molecules.
-
Thioredoxin (Trx) System: The thioredoxin system, consisting of thioredoxin and thioredoxin reductase, is a major cellular disulfide reductase system. Thioredoxin contains a reactive dithiol active site that directly reduces disulfide bonds on substrate proteins (or linkers). The resulting oxidized Trx is then regenerated by thioredoxin reductase, which uses NADPH as the ultimate electron donor. Studies have shown that the Trx system can effectively catalyze the cleavage of disulfide linkers in ADCs.
-
Glutaredoxin (GRX) System: The glutaredoxin system also plays a role in disulfide reduction. GRX utilizes glutathione to reduce protein disulfides and has been confirmed to catalyze the cleavage of disulfide bonds in small molecules and ADC linkers.
-
Protein Disulfide Isomerase (PDI): Found predominantly in the endoplasmic reticulum, PDI can catalyze the formation, reduction, and isomerization of disulfide bonds. While its primary role is in protein folding, it may contribute to the reduction of disulfide linkers if the ADC is trafficked through the ER.
Caption: Enzymatic disulfide reduction by the Thioredoxin system.
Cellular Localization of Cleavage
Disulfide linkers are designed to be cleaved after the ADC is internalized by the target cell. The primary sites of cleavage are cellular compartments with a high reducing potential.
-
Cytosol: With its millimolar concentrations of GSH, the cytosol is the main site for disulfide bond reduction. Once the ADC is internalized and the payload is released from endo-lysosomal compartments, it encounters this highly reductive environment, leading to rapid cleavage.
-
Endosomes and Lysosomes: While the primary mechanism for some linkers (e.g., acid-labile, protease-sensitive) is cleavage within the acidic or enzyme-rich environment of lysosomes, disulfide bond reduction can also occur here. Many disulfide-linked ADCs first undergo proteolytic degradation of the antibody in the lysosome, which liberates the linker-payload conjugate, followed by reduction of the disulfide bond.
Quantitative Data on Reductive Environments
The efficiency of disulfide linker cleavage is directly related to the concentration of reducing agents in the target compartment. The significant disparity between extracellular and intracellular concentrations is the foundation of this targeted approach.
| Parameter | Blood Plasma / Extracellular | Intracellular (Cytosol) | Reference(s) |
| Glutathione (GSH) Conc. | ~5 µM | 1 - 10 mM | |
| Redox Environment | Oxidizing | Reducing | |
| Primary Reductase System | Low activity | GSH/GSSG, Trx, Grx |
Table 1: Comparison of extracellular and intracellular reductive environments.
Factors Influencing Cleavage Efficiency
The design of the disulfide linker itself can significantly modulate its stability and cleavage kinetics.
-
Steric Hindrance: Introducing bulky substituents (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond can sterically hinder the nucleophilic attack by GSH. This strategy is often used to increase the linker's stability in plasma and slow the rate of premature drug release.
-
Electronic Effects: The electronic properties of the groups near the disulfide bond can influence its redox potential, affecting its susceptibility to reduction.
-
Linker Length and Composition: The overall structure of the linker can impact its accessibility to reducing agents once the ADC is processed within the cell.
Key Experimental Protocols
Validating the stability and cleavage of disulfide linkers is essential in ADC development. The following are foundational experimental protocols.
Protocol 1: Quantification of Intracellular Glutathione
This protocol uses the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or "Ellman's reagent" colorimetric method to determine the concentration of GSH in cell lysates.
Objective: To measure and compare the intracellular GSH concentration in different cell lines.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
5% 5-sulfosalicylic acid (SSA) for deproteinization
-
DTNB stock solution
-
Glutathione reductase
-
NADPH
-
GSH and GSSG standards
-
96-well microplate and plate reader (405-415 nm)
Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them using sonication or freeze-thaw cycles in a suitable buffer.
-
Deproteinization: Add SSA to the cell lysate to precipitate proteins, which can interfere with the assay. Centrifuge and collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the deproteinized sample, NADPH, and DTNB to a reaction buffer.
-
Initiate Reaction: Add glutathione reductase to start the enzymatic recycling reaction. GSSG in the sample is reduced to GSH by the enzyme.
-
Measurement: The total GSH reacts with DTNB to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm. The rate of color formation is proportional to the GSH concentration.
-
Quantification: Determine the GSH concentration by comparing the sample's absorbance to a standard curve generated with known GSH concentrations.
Caption: Experimental workflow for intracellular GSH quantification.
Protocol 2: In Vitro Disulfide Linker Cleavage Assay
This assay assesses the rate of payload release from an ADC in a simulated reductive environment.
Objective: To determine the cleavage kinetics of a disulfide linker in the presence of a reducing agent.
Materials:
-
Purified ADC with a disulfide linker
-
PBS or other suitable buffer (pH ~7.2)
-
Reducing agent: Glutathione (GSH) or Dithiothreitol (DTT) at a relevant concentration (e.g., 5-10 mM)
-
Quenching solution
-
Analysis platform: HPLC, LC-MS/MS, or fluorescence spectrophotometer (if payload is fluorescent)
Methodology:
-
Reaction Setup: Incubate the ADC at a known concentration in a buffer solution.
-
Initiate Cleavage: Add the reducing agent (e.g., 10 mM GSH) to start the reaction. Maintain the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and stop the reaction using a quenching agent or by immediate sample processing.
-
Sample Analysis: Analyze the samples to quantify the amount of released payload.
-
LC-MS/MS: Separate the released drug from the intact ADC and quantify it based on its mass-to-charge ratio. This is a highly sensitive and specific method.
-
Fluorescence: If the payload is fluorescent, measure the increase in fluorescence in the supernatant after separating the intact ADC (e.g., by centrifugation if conjugated to particles).
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics (e.g., half-life) of the linker.
Protocol 3: Live-Cell Payload Release Kinetics Assay
This protocol uses advanced techniques like Förster resonance energy transfer (FRET) to monitor linker cleavage in real-time within living cells.
Objective: To quantify the rate and location of disulfide linker cleavage inside living cells.
Materials:
-
ADC custom-synthesized with a FRET pair (donor and quencher fluorophores) flanking the disulfide linker.
-
Targeted cancer cell line
-
Live-cell imaging microscope or flow cytometer equipped for FRET measurement.
-
Cell culture and imaging media
Methodology:
-
Principle: When the linker is intact, the FRET donor and quencher are in close proximity, and the donor's fluorescence is quenched. Upon cleavage of the disulfide bond, the fluorophores separate, leading to a measurable increase in the donor's fluorescence signal.
-
Cell Treatment: Treat the cultured target cells with the FRET-labeled ADC and allow for internalization.
-
Live-Cell Imaging: Monitor the cells over time using a confocal microscope. Capture images in both the donor and FRET channels.
-
Image Analysis: Quantify the fluorescence intensity in the donor channel over time. An increase in the donor signal indicates payload release. The rate of this increase corresponds to the kinetics of intracellular bond cleavage.
-
Flow Cytometry (Alternative): Cells can be treated and analyzed on a flow cytometer to get quantitative data from a larger cell population.
Caption: Logical workflow of selective ADC drug release.
Conclusion
The selective cleavage of disulfide linkers within the reducing environment of target cells is a cornerstone of modern targeted therapy design. A thorough understanding of the underlying mechanisms—dominated by glutathione-mediated reduction and enzymatic catalysis—is paramount for drug developers. By modulating linker properties like steric hindrance and employing rigorous experimental validation through quantitative assays, researchers can optimize linker stability and payload release kinetics, ultimately leading to the development of safer and more effective therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Amino-PEG3-SS-acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and the efficiency of drug release at the target site. This document provides detailed application notes and protocols for the use of Amino-PEG3-SS-acid, a heterobifunctional linker designed for the development of cleavable ADCs.
The this compound linker features a terminal amine group, a terminal carboxylic acid, and a central disulfide bond within a short polyethylene glycol (PEG) spacer. This structure allows for a two-step conjugation strategy. First, a cytotoxic payload can be attached to either the amine or the carboxyl group of the linker. Second, the remaining functional group on the linker-payload complex is conjugated to the antibody. The disulfide bond provides a cleavable mechanism, as it is stable in the bloodstream but is readily reduced in the intracellular environment, which has a high concentration of reducing agents like glutathione, ensuring targeted release of the payload within cancer cells.[1][2] The PEG3 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final ADC, particularly with hydrophobic payloads.[3][4]
Principle of the Method
The conjugation of a payload to an antibody using the this compound linker is a two-stage process:
-
Payload-Linker Conjugation: The cytotoxic drug is first covalently attached to the this compound linker. This is typically achieved by forming a stable amide bond between a carboxyl group on one component and the amine group on the other, using carbodiimide chemistry (e.g., EDC and NHS).
-
Antibody-Linker-Payload Conjugation: The resulting payload-linker complex, which now has a free functional group (either an amine or a carboxyl), is then conjugated to the antibody. If the payload-linker has a free carboxyl group, it can be activated with EDC/NHS to react with lysine residues on the antibody. This application note will focus on a scenario where the payload is first conjugated to the amine group of the linker, leaving the carboxylic acid free for subsequent conjugation to the antibody's lysine residues.
The final purification of the ADC is crucial to remove unreacted payload-linker complexes, unconjugated antibody, and any aggregates. Size-exclusion chromatography (SEC) is a commonly employed method for this purpose. The characterization of the purified ADC, particularly the determination of the drug-to-antibody ratio (DAR), is a critical quality control step.
Data Presentation
Table 1: Representative Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 313.4 g/mol | |
| Purity | >95% | |
| Spacer Arm Length | ~19.9 Å | Calculated |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF | General Knowledge |
Table 2: Typical Parameters for ADC Characterization
| Parameter | Typical Value/Range | Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS, UV-Vis | |
| Purity (monomer content) | >95% | Size-Exclusion Chromatography (SEC) | |
| Aggregates | <5% | Size-Exclusion Chromatography (SEC) | |
| Endotoxin Levels | < 1 EU/mg | LAL Assay | General Knowledge |
| In vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS |
Experimental Protocols
Protocol 1: Conjugation of a Carboxyl-Containing Payload to the this compound Linker
This protocol describes the activation of a cytotoxic payload containing a carboxylic acid and its conjugation to the amine group of the this compound linker.
Materials:
-
Carboxyl-containing cytotoxic payload
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Anhydrous DMF
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Payload: a. Dissolve the carboxyl-containing payload (1 equivalent) in anhydrous DMF. b. In a separate tube, prepare a fresh solution of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF. c. Add the EDC/NHS solution to the payload solution. d. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated payload.
-
Conjugation to this compound: a. Dissolve this compound (1.2 equivalents) in anhydrous DMF. b. Add the this compound solution to the activated payload solution. c. Stir the reaction mixture at room temperature overnight.
-
Purification of the Payload-Linker Conjugate: a. Monitor the reaction progress using LC-MS. b. Upon completion, purify the payload-linker conjugate by reverse-phase HPLC. c. Lyophilize the fractions containing the pure product to obtain a solid.
Protocol 2: Conjugation of the Payload-Linker to the Antibody
This protocol details the conjugation of the purified payload-linker complex (with a free carboxylic acid) to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified payload-linker conjugate from Protocol 1
-
EDC and Sulfo-NHS
-
Anhydrous DMSO
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Activation of the Payload-Linker Conjugate: a. Dissolve the purified payload-linker conjugate in a minimal amount of anhydrous DMSO. b. In a separate tube, prepare fresh solutions of EDC (50 mM) and Sulfo-NHS (50 mM) in cold, dry DMSO. c. Add the EDC and Sulfo-NHS solutions to the payload-linker solution to activate the carboxylic acid group. d. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: a. Add the activated payload-linker solution to the antibody solution. The molar ratio of the payload-linker to the antibody will determine the final DAR; a starting molar excess of 5-10 fold is recommended. b. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% (v/v) to maintain the integrity of the antibody. c. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification of the ADC: a. Purify the ADC using a pre-equilibrated SEC column to remove excess payload-linker and other small molecules. b. Collect the fractions containing the purified ADC. c. Concentrate the purified ADC using an appropriate method (e.g., centrifugal filtration). d. Sterile filter the final ADC solution and store at 2-8°C for short-term storage or at -80°C for long-term storage.
Protocol 3: Characterization of the ADC - Determination of DAR by UV-Vis Spectroscopy
This is a straightforward method to determine the average DAR.
Materials:
-
Purified ADC
-
Unconjugated antibody
-
Payload-linker conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Molar Extinction Coefficients: a. Experimentally determine the molar extinction coefficients (ε) of the unconjugated antibody at 280 nm (ε_Ab,280_) and the payload-linker at both 280 nm (ε_Drug,280_) and its wavelength of maximum absorbance (ε_Drug,λmax_).
-
Measure ADC Absorbance: a. Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).
-
Calculate Concentrations and DAR: a. Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC solution using the following equations derived from the Beer-Lambert law:
- C_Ab_ (M) = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_
- C_Drug_ (M) = A_λmax_ / ε_Drug,λmax_ b. Calculate the average DAR:
- DAR = C_Drug_ / C_Ab_
Visualization of Workflows and Pathways
Caption: Experimental workflow for ADC synthesis.
Caption: ADC internalization and payload release pathway.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Step-by-Step Guide for Utilizing Amino-PEG3-SS-acid in Antibody-Drug Conjugates (ADCs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the application of Amino-PEG3-SS-acid, a heterobifunctional linker, in the development of Antibody-Drug Conjugates (ADCs). This cleavable linker is designed to connect a cytotoxic payload to a monoclonal antibody (mAb), facilitating targeted drug delivery to cancer cells. The linker's design incorporates a polyethylene glycol (PEG) spacer to enhance solubility and a disulfide bond that is selectively cleaved in the reducing intracellular environment of target cells, ensuring controlled payload release.
The strategic inclusion of the PEG3 spacer can improve the pharmacokinetic profile of the resulting ADC by increasing its hydrophilicity, which may reduce aggregation and prolong circulation time.[1][2] The disulfide bond offers a stable linkage in the bloodstream while enabling efficient release of the cytotoxic agent upon internalization into the tumor cell.[3]
Principle of the Method
The synthesis of an ADC using the this compound linker is a multi-step process that involves the following key stages:
-
Payload-Linker Conjugation: The cytotoxic drug, which typically contains a reactive carboxylic acid, is first activated and then conjugated to the amino group of the this compound linker.
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive thiol (-SH) groups. The extent of this reduction is a critical parameter that influences the final drug-to-antibody ratio (DAR).[1]
-
Antibody-Drug Conjugation: The thiol groups on the reduced antibody react with a suitable reactive group on the payload-linker construct (often the acid is activated or the disulfide bond itself is made reactive) to form the final ADC.
-
Purification and Characterization: The crude ADC mixture is purified to remove unconjugated antibodies, excess payload-linker, and aggregates. The final product is then characterized to determine its purity, DAR, and stability.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Payload-Linker Synthesis
This protocol describes the conjugation of a cytotoxic payload containing a carboxylic acid to the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) if a Boc-protected version is used initially.
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Payload:
-
Dissolve the cytotoxic payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. .
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the payload.
-
-
Conjugation to Linker:
-
If starting with a Boc-protected amino linker, dissolve it in a 1:1 mixture of DCM and TFA and stir for 1 hour to remove the Boc group. Then, evaporate the solvent.
-
Dissolve the deprotected this compound (1 equivalent) in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Add Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the payload-linker conjugate.
-
Confirm the identity and purity of the product by LC-MS.
-
Protocol 2: Antibody Reduction
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
EDTA
-
Sephadex G-25 desalting column
-
PBS with 1 mM EDTA, pH 7.4
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add EDTA to a final concentration of 1 mM.
-
Add a 10-fold molar excess of TCEP or DTT to the antibody solution. The exact molar excess should be optimized to achieve the desired DAR.[1]
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Immediately remove the excess reducing agent using a pre-equilibrated Sephadex G-25 desalting column, eluting with PBS containing 1 mM EDTA.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody using the Ellman's test.
Protocol 3: Antibody-Drug Conjugation
This protocol describes the conjugation of the payload-linker construct to the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 2
-
Payload-linker conjugate from Protocol 1, dissolved in an organic co-solvent (e.g., DMSO or DMA)
-
PBS with 1 mM EDTA, pH 7.4
Procedure:
-
Cool the reduced antibody solution on ice.
-
Slowly add the payload-linker solution to the antibody solution with gentle stirring. A molar excess of 1.5 to 5-fold of the payload-linker per thiol group is typically used.
-
Ensure the final concentration of the organic co-solvent is below 10% (v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed on ice or at room temperature for 1-4 hours.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm if a pyridyl disulfide leaving group is present on the linker.
Protocol 4: ADC Purification and Characterization
This protocol outlines the purification of the ADC and its subsequent characterization.
Materials:
-
Crude ADC reaction mixture
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
-
Appropriate buffers for HIC and SEC
-
UV-Vis spectrophotometer
-
LC-MS system
Procedure:
-
Purification:
-
HIC: Load the crude ADC mixture onto an HIC column to separate ADC species with different DARs. Elute with a decreasing salt gradient.
-
SEC: Pool the fractions containing the desired ADC species from HIC and further purify using an SEC column to remove aggregates and any remaining small molecule impurities.
-
-
Characterization:
-
DAR Determination: Determine the average DAR of the purified ADC using UV-Vis spectrophotometry (measuring absorbance at 280 nm for the antibody and at the payload's characteristic wavelength) and/or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC product using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTT or CellTiter-Glo) on a target antigen-positive cancer cell line.
-
Serum Stability: Assess the stability of the ADC in serum by incubating it in serum at 37°C and measuring the amount of intact ADC over time using ELISA or LC-MS.
-
Data Presentation
The following tables provide representative quantitative data for an ADC synthesized with a PEGylated disulfide linker, which can be used as a benchmark for ADCs developed with this compound.
Table 1: ADC Characterization
| Parameter | Value | Method |
| Average DAR | 3.8 | UV-Vis / HIC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | IC50 (nM) |
| Cancer Cell Line A | Positive | 0.5 |
| Cancer Cell Line B | Negative | >1000 |
Note: The IC50 values are representative and will vary depending on the antibody, payload, and target cell line.
Table 3: Pharmacokinetic Parameters in a Preclinical Model
| Parameter | ADC with PEG3-SS Linker | Unconjugated Antibody |
| Half-life (t1/2) | ~150 hours | ~200 hours |
| Clearance (CL) | ~0.3 mL/h/kg | ~0.2 mL/h/kg |
| Area Under the Curve (AUC) | Increased vs. non-PEGylated | - |
Note: Pharmacokinetic parameters are highly dependent on the specific ADC and the animal model used.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of an ADC with a cleavable disulfide linker.
Caption: Experimental workflow for the synthesis of an ADC.
References
Application Notes: Attaching a Cytotoxic Payload using Amino-PEG3-SS-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and mechanism of drug release.[1] Amino-PEG3-SS-acid is a heterobifunctional, cleavable linker designed for ADC development. It features a terminal amine group for conjugation to a cytotoxic payload, a terminal carboxylic acid for attachment to a targeting ligand (or vice-versa, though payload attachment to the acid is more common), and a disulfide bond within a hydrophilic polyethylene glycol (PEG) spacer.
The key feature of this linker is the disulfide bond, which is stable in the bloodstream but is designed to be cleaved in the reducing environment of the target cell's cytoplasm.[1] This selective cleavage releases the cytotoxic payload precisely where it is needed, enhancing the therapeutic window by maximizing efficacy against tumor cells while minimizing systemic toxicity.[2] The PEG3 spacer improves the hydrophilicity of the ADC, which can help to reduce aggregation and improve pharmacokinetic properties.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of an ADC constructed using the this compound linker.
Core Principles of the Method
The synthesis of an ADC using this compound is a multi-step process that involves the sequential conjugation of the linker to the cytotoxic payload and then to the antibody.
-
Payload-Linker Synthesis : The process begins by activating the carboxylic acid group of the this compound linker. This activated linker is then reacted with an amine-containing cytotoxic payload. Alternatively, if the payload has a carboxylic acid, the amine end of the linker can be coupled to it. This forms the "payload-linker" construct.
-
Antibody Preparation : The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like TCEP or DTT. This process generates free thiol (-SH) groups, which are the sites for conjugation. The extent of reduction must be carefully controlled to achieve the desired Drug-to-Antibody Ratio (DAR).[1]
-
Antibody-Drug Conjugation : The payload-linker construct, which now has a reactive group (often the newly formed amide is stable, and the other end is modified for thiol reactivity), is conjugated to the free thiols on the reduced antibody. In the case of this compound, the disulfide bond itself can act as the thiol-reactive group via disulfide exchange.
-
Purification and Characterization : The crude ADC mixture contains the desired ADC with various DARs, unconjugated antibody, and excess payload-linker. Purification is essential to obtain a homogeneous product. Hydrophobic Interaction Chromatography (HIC) is used to separate ADC species with different DARs, while Size Exclusion Chromatography (SEC) removes aggregates and small molecule impurities. The final product is characterized to determine its concentration, average DAR, and purity.
Experimental Protocols
Protocol 1: Synthesis of the Payload-Linker Construct
This protocol describes the conjugation of a cytotoxic drug containing a primary amine (e.g., a derivative of MMAE) to the carboxylic acid group of this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Linker:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS ester. The activation reaction is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.
-
Add the activated this compound NHS ester solution to the payload solution.
-
Add DIPEA (2-3 equivalents) to raise the pH to 7-8 for efficient reaction with the primary amine.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Monitor the reaction by LC-MS.
-
Once complete, purify the payload-linker construct by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Lyophilize the pure fractions to obtain the payload-linker construct.
-
Protocol 2: Partial Reduction of Antibody
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate reactive thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sephadex G-25 desalting column
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
Procedure:
-
Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add EDTA to a final concentration of 1-2 mM to prevent re-oxidation of thiols by chelating metal ions.
-
-
Reduction:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).
-
Add the reducing agent to the antibody solution. The molar excess of the reducing agent determines the extent of reduction and the final DAR. A typical starting point is a 2-5 fold molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification:
-
Remove excess reducing agent using a pre-equilibrated desalting column (e.g., Sephadex G-25).
-
Immediately proceed to the conjugation step to prevent the re-formation of disulfide bonds.
-
Protocol 3: Conjugation of Payload-Linker to Reduced Antibody
This protocol details the conjugation of the payload-linker construct to the reduced antibody via thiol-disulfide exchange.
Materials:
-
Reduced antibody from Protocol 2
-
Payload-linker construct from Protocol 1 (dissolved in a compatible solvent like DMSO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
Procedure:
-
Conjugation:
-
To the reduced antibody solution, add the payload-linker construct. A typical starting point is a 5-10 fold molar excess of the payload-linker over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted thiols on the antibody.
-
-
Purification:
-
The crude ADC is now ready for purification as described in Protocol 4.
-
Protocol 4: Purification of the Antibody-Drug Conjugate
A multi-step chromatography process is essential for purifying the ADC.
Materials:
-
Crude ADC solution
-
Hydrophobic Interaction Chromatography (HIC) system and column
-
Size Exclusion Chromatography (SEC) system and column
-
HIC Buffers:
-
Buffer A: High salt (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0)
-
Buffer B: Low salt (e.g., 25 mM potassium phosphate, pH 7.0 with 25% isopropanol)
-
-
SEC Buffer: PBS, pH 7.4
Procedure:
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with Buffer A.
-
Load the crude ADC onto the column.
-
Elute with a gradient of Buffer B. The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (DAR2, DAR4, etc.).
-
Collect fractions corresponding to the desired DAR species.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the desired fractions from HIC.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the SEC column with SEC buffer.
-
Load the concentrated ADC solution onto the column.
-
Elute with SEC buffer. This step will remove any high molecular weight aggregates and remaining small molecule impurities.
-
Collect the main peak corresponding to the monomeric ADC.
-
-
Final Formulation:
-
Buffer exchange the purified ADC into a suitable formulation buffer and store at 2-8°C.
-
Characterization and Quality Control
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute that affects the ADC's efficacy and toxicity.
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
HIC can be used to determine the relative abundance of different drug-loaded species.
-
By calculating the weighted average of the peak areas for each DAR species, the average DAR can be determined.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
For a more accurate measurement, the purified ADC can be analyzed by LC-MS.
-
The ADC is typically reduced to separate the light and heavy chains.
-
The mass of each chain is measured, and the number of conjugated drugs per chain can be determined from the mass shift.
-
The weighted average DAR is calculated from the relative abundance of each species.
In Vitro Cytotoxicity Assessment
The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.
Protocol 5: MTT Assay for IC50 Determination
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Purified ADC, unconjugated antibody, and free cytotoxic payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Quantitative data from characterization and in vitro studies should be summarized for clear comparison.
Table 1: ADC Characterization Summary
| ADC Construct | Average DAR (by HIC) | Average DAR (by LC-MS) | Monomer Purity (by SEC) |
| Trastuzumab-PEG3-SS-MMAE | 3.8 | 3.9 | >98% |
| Control ADC | 3.7 | 3.8 | >99% |
Note: Data is representative and will vary based on the specific antibody, payload, and conjugation conditions.
Table 2: In Vitro Cytotoxicity Data
| Compound | Target Cell Line (Ag+) IC50 (nM) | Non-Target Cell Line (Ag-) IC50 (nM) | Selectivity Index (Ag- IC50 / Ag+ IC50) |
| Trastuzumab-PEG3-SS-MMAE | 1.5 | >1000 | >667 |
| Free MMAE Payload | 0.2 | 0.3 | 1.5 |
| Unconjugated Trastuzumab | >1000 | >1000 | N/A |
Note: Data is representative. IC50 values are dependent on the cell line and assay conditions.
Visualizations
Experimental Workflow
Caption: General workflow for ADC synthesis, purification, and characterization.
Signaling Pathway: Tubulin Inhibition by Auristatin Payload
Caption: Mechanism of action for an ADC with a tubulin-inhibiting payload.
References
Application Notes and Protocols: Amino-PEG3-SS-acid Bioconjugation for Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino-PEG3-SS-acid is a heterobifunctional linker that plays a crucial role in modern bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This molecule features three key components: an amine group, a polyethylene glycol (PEG) spacer, and a carboxylic acid, all connected by a cleavable disulfide bond. The disulfide bond provides a mechanism for controlled release of conjugated molecules within the reducing environment of the cell, while the PEG spacer enhances solubility and reduces immunogenicity. The terminal amine and carboxylic acid groups allow for versatile conjugation to proteins through various chemical strategies.[1][2]
These application notes provide a comprehensive overview of the techniques for conjugating this compound to proteins, including detailed protocols, quantitative data, and visual workflows to guide researchers in their experimental design.
Data Presentation
The efficiency and outcome of bioconjugation reactions are critical for the successful development of protein conjugates. The following tables summarize key quantitative data related to the use of this compound in bioconjugation.
| Parameter | Value | Conditions | Reference |
| Purity | >95% | As supplied | [1] |
| Molecular Weight | 313.4 g/mol | [1][2] | |
| Optimal Reaction pH (Amine Coupling) | 7.2 - 8.5 | NHS ester chemistry | |
| Optimal Reaction pH (Thiol-Disulfide Exchange) | 6.5 - 7.5 | Reaction with pyridyl disulfide | |
| Molar Extinction Coefficient (Pyridine-2-thione) | 8,080 M⁻¹cm⁻¹ at 343 nm | For monitoring thiol-disulfide exchange | |
| Recommended Molar Ratio (Linker:Protein) | 5:1 to 20:1 | For amine or thiol coupling | |
| Typical Reaction Time | 1 - 4 hours | At room temperature | |
| Cleavage Condition | Presence of reducing agents (e.g., DTT, glutathione) | Intracellular environment |
Table 1: Physicochemical and Reaction Parameters for this compound.
| Conjugate Property | Typical Value | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, UV-Vis Spectroscopy | Critical for therapeutic efficacy and safety |
| Conjugation Efficiency | 60 - 90% | SDS-PAGE, Mass Spectrometry | Indicates the success of the conjugation reaction |
| In Vitro Stability (Plasma) | >95% after 7 days | ELISA, HPLC | Ensures the conjugate remains intact in circulation |
| In Vitro Payload Release | >90% within 24 hours | HPLC, Mass Spectrometry (in presence of glutathione) | Demonstrates effective cleavage at the target site |
Table 2: Typical Quantitative Outcomes for Protein Conjugation with this compound.
Experimental Protocols
Two primary strategies for conjugating this compound to proteins are detailed below: (1) targeting surface lysines via the linker's carboxylic acid and (2) targeting cysteines via thiol-disulfide exchange after modifying the linker's amine group.
Protocol 1: Amine Coupling to Protein Lysine Residues
This protocol describes the conjugation of the carboxylic acid end of this compound to primary amines (e.g., lysine residues) on the surface of a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the protein is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by quenching unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and reaction byproducts using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS).
-
Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and use UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.
Protocol 2: Thiol-Disulfide Exchange with Protein Cysteine Residues
This protocol involves a two-step process: first, the amine group of this compound is modified to introduce a pyridyl disulfide group. Second, the modified linker reacts with a free thiol on the protein (from a native or engineered cysteine) to form a new disulfide bond.
Step A: Modification of this compound with a Thiol-Reactive Group
Materials:
-
This compound
-
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve this compound and a 1.5-fold molar excess of SPDP in DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form Amino-PEG3-SS-PDP.
-
The modified linker can be used directly or purified by HPLC.
Step B: Conjugation to Protein Thiols
Materials:
-
Thiol-containing protein (in a thiol-free buffer, pH 6.5-7.5)
-
Amino-PEG3-SS-PDP (from Step A)
-
Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.
-
Desalting columns
Procedure:
-
Protein Reduction (if necessary): If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Immediately remove TCEP using a desalting column.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the Amino-PEG3-SS-PDP solution to the protein solution.
-
Incubate for 2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the pyridine-2-thione byproduct.
-
Quantification: The degree of conjugation can be determined by measuring the absorbance of the released pyridine-2-thione at 343 nm before the final purification step.
Mandatory Visualization
The following diagrams illustrate the key chemical reactions and workflows described in these application notes.
References
Application Notes and Protocols for Drug Release from Amino-PEG3-SS-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for studying the release of therapeutic agents from conjugates synthesized with the Amino-PEG3-SS-acid linker. This cleavable linker system is designed to be stable in systemic circulation and to release its drug payload in response to the reducing environment characteristic of the intracellular space, thereby offering a targeted drug delivery strategy.
The core of this technology lies in the disulfide bond (-S-S-) embedded within the linker's structure. In the relatively oxidizing environment of the bloodstream, this bond remains intact, keeping the drug securely attached to its carrier molecule. However, upon internalization into a cell, the significantly higher concentration of reducing agents, primarily glutathione (GSH), rapidly cleaves the disulfide bond, liberating the active drug.[1]
This document outlines the protocols for drug conjugation to the this compound linker, the subsequent in vitro release assay to quantify drug liberation, and the analytical methods required for accurate measurement.
Drug Conjugation to this compound
The this compound linker is a heterobifunctional molecule featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH).[2] This allows for two primary conjugation strategies depending on the functional groups available on the drug molecule.
Protocol 1A: Amide Bond Formation (Drug with Primary Amine)
This protocol is suitable for drugs that possess a primary amine group available for conjugation. The carboxylic acid end of the this compound linker will be activated to react with the drug's amine.
Materials:
-
This compound
-
Amine-containing drug molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Activation of Linker's Carboxylic Acid:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the linker.
-
Monitor the formation of the active ester by LC-MS.
-
-
Conjugation to Amine-Drug:
-
In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the drug solution.
-
Add TEA or DIPEA (2-3 equivalents) to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent like acetonitrile/water.
-
Purify the drug-linker conjugate by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA).[3]
-
Collect the fractions containing the desired product and lyophilize to obtain the purified Amino-PEG3-SS-Drug conjugate.
-
Confirm the identity and purity of the final product by LC-MS.
-
Protocol 1B: Amide Bond Formation (Drug with Carboxylic Acid)
This protocol is designed for drugs that have a carboxylic acid group. The amine end of the this compound linker will be used for conjugation.
Materials:
-
This compound
-
Carboxylic acid-containing drug molecule
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar peptide coupling agent
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Drug Activation (if necessary, can be done in situ):
-
Dissolve the carboxylic acid-containing drug (1 equivalent) and this compound (1 equivalent) in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add DIPEA (3-4 equivalents) to the mixture to create a basic environment.
-
Add PyBOP (1.5 equivalents) as the coupling agent.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain the pure Drug-SS-PEG3-Amino conjugate.
-
Confirm the identity and purity of the product by mass spectrometry.
-
In Vitro Drug Release Assay
This protocol details the procedure to evaluate the release of the conjugated drug from the this compound linker in the presence of a reducing agent, mimicking intracellular conditions.
Principle:
The disulfide bond in the linker is cleaved by reducing agents like glutathione (GSH) or dithiothreitol (DTT), leading to the release of the drug.[1] By incubating the conjugate in a buffer with and without the reducing agent and analyzing samples at various time points, the release kinetics can be determined.
Materials:
-
Purified Drug-Amino-PEG3-SS-conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
HPLC system with a UV or MS detector
-
Thermostated incubator or water bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Release Media:
-
Control Medium: Prepare PBS at pH 7.4.
-
Reducing Medium: Prepare a solution of 10 mM GSH in PBS, pH 7.4. This concentration mimics the intracellular reducing environment. A DTT solution (e.g., 1-10 mM) can also be used as a positive control for rapid disulfide cleavage.[4]
-
-
Drug Release Experiment:
-
Prepare a stock solution of the drug-conjugate in PBS or a suitable co-solvent (e.g., DMSO) if necessary.
-
Set up two sets of microcentrifuge tubes. To one set, add the Control Medium, and to the other, add the Reducing Medium.
-
Spike the drug-conjugate stock solution into each tube to a final concentration of approximately 1 mg/mL.
-
Incubate all tubes at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.
-
Immediately quench the reaction by adding a suitable agent if necessary (e.g., acid to stop enzymatic degradation if present, though not required for this chemical cleavage) or prepare for immediate HPLC analysis.
-
-
Sample Analysis by HPLC:
-
Analyze the collected samples by reverse-phase HPLC to separate the released drug from the intact conjugate.
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at a wavelength where the drug has maximum absorbance, or by mass spectrometry for higher specificity.
-
-
Create a standard curve for the free drug to quantify the amount released in each sample.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point using the following formula: % Release = (Amount of free drug at time t / Initial total amount of conjugated drug) * 100
-
Plot the cumulative percentage of drug released versus time for both the control and reducing conditions.
-
Data Presentation
Quantitative data from drug release studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Drug Release Kinetics from Drug-PEG-SS Conjugate
| Time (hours) | Cumulative Drug Release (%) in PBS (pH 7.4) | Cumulative Drug Release (%) in 10 mM GSH (pH 7.4) |
| 0 | 0 | 0 |
| 1 | < 5% | 35% |
| 2 | < 5% | 55% |
| 4 | < 5% | 75% |
| 8 | < 10% | 90% |
| 12 | < 10% | > 95% |
| 24 | < 10% | > 95% |
Note: The data presented in this table is illustrative and based on typical release profiles for disulfide-linked conjugates. Actual results will vary depending on the specific drug, conjugate structure, and experimental conditions.
Table 2: Summary of HPLC Analytical Method for Drug Release Quantification
| Parameter | Specification |
| Instrumentation | HPLC with UV/Vis or Mass Spectrometry Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | Varies based on drug's absorbance spectrum |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B |
Visualizations
Signaling Pathway for Reductive Drug Release
Caption: Reductive cleavage of the disulfide bond in the linker by intracellular glutathione (GSH).
Experimental Workflow for In Vitro Drug Release Assay
Caption: Workflow for the in vitro glutathione-mediated drug release assay.
References
Application Note: Protocol for Monitoring Conjugation Reaction with Amino-PEG3-SS-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG3-SS-acid is a heterobifunctional linker containing a primary amine, a polyethylene glycol (PEG) spacer, a reducible disulfide bond, and a terminal carboxylic acid. This linker is valuable in bioconjugation for creating cleavable conjugates, such as antibody-drug conjugates (ADCs), where the disulfide bond can be cleaved under reducing conditions within the cell to release a payload.[1] Monitoring the conjugation reaction is critical to ensure the desired product is formed with high yield and purity. This application note provides detailed protocols for monitoring the conjugation of this compound to a protein via its amine group, followed by the conjugation of a second molecule to the linker's carboxylic acid. The protocols will focus on the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Principle of the Assay
The conjugation process typically involves two main steps. First, the primary amine of the this compound linker is conjugated to a protein, often targeting surface-exposed lysine residues through an amine-reactive crosslinker. Alternatively, the carboxylic acid of the linker can be activated to react with primary amines on the protein. The second step involves the conjugation of a payload or another molecule to the remaining functional group of the linker. Monitoring the reaction at each stage is crucial for optimizing reaction conditions and ensuring the quality of the final conjugate.[2][3]
Materials and Equipment
-
This compound
-
Protein to be conjugated (e.g., monoclonal antibody)
-
Payload or molecule with a reactive group for the second conjugation
-
Amine-reactive crosslinker (e.g., BS3) or carboxyl-activating agents (e.g., EDC, Sulfo-NHS)[4]
-
Reaction Buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
HPLC system with UV detector
-
LC-MS system (e.g., Q-TOF)
-
UV-Vis Spectrophotometer
-
Size-Exclusion Chromatography (SEC) column
-
Reversed-Phase (RP) C4 or C8 HPLC column
-
Desalting columns
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the conjugation of the amine group on the linker to lysine residues on a protein using an amine-reactive crosslinker like BS3.
-
Protein Preparation: Prepare the protein in a non-amine-containing buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the amine-reactive crosslinker (e.g., BS3) in the reaction buffer to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the crosslinker to the protein solution at a molar ratio optimized for your specific protein (a starting point of 10:1 to 20:1 crosslinker-to-protein is recommended).
-
Incubate for 30-60 minutes at room temperature.
-
Add this compound at a molar excess to the crosslinker.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess linker and quenching reagents using a desalting column or size-exclusion chromatography.
Protocol 2: Monitoring the Conjugation Reaction by HPLC
A. Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Unreacted PEG Analysis
SEC-HPLC separates molecules based on their size and is useful for detecting aggregation and removing unreacted PEG linker.
-
Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 1-2 mg/mL
B. Reversed-Phase HPLC (RP-HPLC) for Purity and Conjugation Efficiency
RP-HPLC separates molecules based on hydrophobicity and can resolve different species of the conjugate.
-
Column: C4 or C8, 300 Å, 3.5 µm (e.g., Agilent Zorbax 300SB-C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60-80°C
-
Detector: UV at 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Sample Concentration: 1 mg/mL
Protocol 3: Characterization by LC-MS
LC-MS provides mass confirmation of the starting materials, intermediates, and the final conjugate, allowing for the determination of the number of linkers per protein.
-
LC System: Use the RP-HPLC method described above.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF is recommended.
-
Ionization Source: Electrospray Ionization (ESI)
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weights of the different species.
Protocol 4: UV-Vis Spectroscopy for Monitoring Disulfide Reduction (Optional)
If the conjugation involves the reaction of a thiol with the disulfide bond of the linker, the release of a byproduct like pyridine-2-thione can be monitored if a pyridyl disulfide derivative is used. For this compound, this protocol is more relevant for confirming the cleavability of the disulfide bond post-conjugation.
-
Sample Preparation: Take an aliquot of the purified conjugate.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 20-50 mM to cleave the disulfide bond.
-
Spectrophotometric Reading: This step is applicable if the cleaved portion has a distinct absorbance. For the this compound itself, this is not a direct monitoring method during conjugation but can be used to characterize the linker's functionality.
Data Presentation
Quantitative data from the monitoring experiments should be summarized in tables for clear comparison.
Table 1: SEC-HPLC Analysis of Conjugation Reaction
| Sample | Retention Time (min) | Peak Area (%) | Molecular Weight (kDa, approx.) |
| Unconjugated Protein | 10.2 | 100 | 150 |
| Reaction Mixture | 8.5 (Aggregate) | 5 | >300 |
| 10.1 (Conjugate) | 85 | ~155 | |
| 12.5 (Excess Linker) | 10 | <1 | |
| Purified Conjugate | 10.1 | >98 | ~155 |
Table 2: RP-HPLC Analysis of Conjugation Reaction
| Species | Retention Time (min) | Peak Area (%) |
| Unconjugated Protein | 15.3 | 10 |
| Conjugate (1 Linker) | 16.1 | 40 |
| Conjugate (2 Linkers) | 16.8 | 35 |
| Conjugate (3+ Linkers) | 17.5 | 15 |
Table 3: LC-MS Analysis of Purified Conjugate
| Species | Observed Mass (Da) | Expected Mass (Da) | Number of Linkers |
| Unconjugated Protein | 150,000 | 150,000 | 0 |
| Conjugate | 150,345 | 150,345.5 | 1 |
| Conjugate | 150,690 | 150,691.0 | 2 |
| Conjugate | 151,034 | 151,036.5 | 3 |
(Note: The mass of this compound is approximately 345.5 Da)
Visualizations
Caption: Workflow for conjugation and monitoring.
Caption: Amine-reactive conjugation pathway.
Conclusion
A robust analytical strategy is essential for the successful development of bioconjugates utilizing the this compound linker. The combination of HPLC (SEC and RP) and LC-MS provides a comprehensive toolkit for monitoring the reaction progress, assessing the purity of the product, and confirming the identity of the conjugate. These protocols offer a solid foundation for researchers to optimize their conjugation reactions and ensure the quality and consistency of their final product.
References
Application Notes & Protocols: Payload Activation with NHS Ester for Amino-PEG3-SS-acid Conjugation
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The covalent conjugation of a payload (e.g., a small molecule drug, toxin, or fluorescent dye) to a linker is a critical step in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and other drug delivery systems. A widely used and robust method involves the activation of a carboxylic acid group on the payload using N-hydroxysuccinimide (NHS) ester chemistry.[1][2] This activated payload can then efficiently react with a primary amine on a linker molecule.
This document provides detailed protocols for the activation of a carboxyl-containing payload with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by its conjugation to an Amino-PEG3-SS-acid linker. This specific linker is comprised of three key components:
-
Amino Group (-NH2): A primary amine that serves as the nucleophile for conjugation with the NHS-activated payload.[3]
-
Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that can improve solubility and modify pharmacokinetic properties.[4]
-
Disulfide Bond (-SS-): A bioreducible disulfide bond that is stable in systemic circulation but can be cleaved in the reducing intracellular environment (e.g., high glutathione concentrations), enabling targeted payload release.[5]
Chemistry of Payload Activation and Conjugation
The conjugation process is a two-step reaction:
-
Activation Step: A carboxylic acid (-COOH) on the payload is reacted with EDC and NHS. EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate. This activation step is typically most efficient in an acidic environment (pH 4.5-6.0).
-
Conjugation Step: The purified or freshly prepared NHS-activated payload is reacted with the primary amine of the this compound linker. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond. This reaction releases NHS as a byproduct and is most efficient at a neutral to slightly basic pH (typically 7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH. Therefore, maintaining the optimal pH is critical for maximizing conjugation efficiency.
Mechanism of Payload Release
The disulfide bond within the linker is key to the mechanism of action for many targeted drug delivery systems. The concentration of reducing agents like glutathione (GSH) is significantly higher inside cells compared to the bloodstream. This differential allows the disulfide bond to remain stable during circulation. Upon internalization into a target cell, the disulfide bond is reduced by intracellular GSH via a thiol-disulfide exchange reaction, cleaving the linker and releasing the payload.
Visualization of Pathways and Workflows
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical reaction for payload conjugation.
Caption: Chemical pathway for payload activation and conjugation.
Experimental Workflow
The diagram below outlines the general experimental workflow from starting materials to the final, characterized conjugate.
Caption: General experimental workflow for payload conjugation.
Payload Release Mechanism
This diagram illustrates the intracellular cleavage of the disulfide linker.
Caption: Reductive cleavage of the disulfide linker by glutathione.
Experimental Protocols & Data
Protocol 1: Activation of Carboxylic Acid Payload with EDC/NHS
This two-step protocol is preferred for biomolecules to minimize polymerization, but for small molecule payloads, a one-pot synthesis can also be effective.
Materials:
-
Carboxylic acid-containing payload
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Payload Solution: Dissolve the carboxylic acid-containing payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
Prepare Reagent Solutions: Immediately before use, weigh and dissolve EDC and NHS/Sulfo-NHS in Activation Buffer. Do not store these solutions as EDC is moisture-sensitive and hydrolyzes quickly.
-
Activation Reaction: a. Dilute the payload stock solution in cold (4°C) Activation Buffer. b. Add the EDC solution to the payload solution, followed immediately by the NHS solution. c. The final concentration and molar ratio of reactants should be optimized, but a common starting point is a 2-5 fold molar excess of both EDC and NHS over the payload.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Proceed to Conjugation: The resulting NHS-activated payload is now ready for conjugation. It can be used immediately without purification or can be purified to remove excess EDC and NHS, although the NHS ester is susceptible to hydrolysis.
| Parameter | Recommended Value | Notes |
| pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. |
| Buffer | MES | Avoid buffers with amines (Tris) or carboxylates. |
| EDC:Payload Ratio | 2:1 to 10:1 (molar) | Empirically determine the optimal ratio. |
| NHS:Payload Ratio | 2:1 to 5:1 (molar) | NHS stabilizes the active intermediate. |
| Temperature | Room Temperature | |
| Reaction Time | 15 - 30 minutes | Longer times are generally not necessary. |
| Table 1: Recommended Reaction Conditions for NHS Ester Activation. |
Protocol 2: Conjugation to this compound
Materials:
-
NHS-activated payload solution (from Protocol 1)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
Procedure:
-
Prepare Linker Solution: Dissolve the this compound linker in Conjugation Buffer. A slight molar excess of the linker relative to the payload (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the activated payload.
-
Conjugation Reaction: Add the freshly prepared NHS-activated payload solution to the linker solution while gently stirring. If the payload was dissolved in an organic solvent, ensure the final concentration of the solvent does not exceed 10% (v/v) of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. The optimal range is often cited as 8.3-8.5. |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive molecules and to slow hydrolysis. |
| Reaction Time | 0.5 - 4 hours | Can be extended (e.g., overnight at 4°C) to improve yield. |
| NHS Ester Half-life | ~4-5 hours at pH 7 (0°C) | Decreases rapidly with increasing pH and temperature (e.g., 10 min at pH 8.6, 4°C). |
| Table 2: Recommended Reaction Conditions for Amine Conjugation. |
Protocol 3: Purification and Characterization
Purification: The choice of purification method depends on the properties of the final conjugate.
-
Gel Filtration Chromatography (Size Exclusion): Effective for separating the larger conjugate from smaller molecules like unreacted linker, payload, and NHS byproduct.
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for purifying and analyzing small molecule-PEG conjugates based on hydrophobicity.
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities from larger conjugates, though may be less effective for this specific small molecule-PEG construct.
Characterization:
-
Mass Spectrometry (LC-MS): To confirm the identity and purity of the final conjugate by verifying its molecular weight. High-resolution mass spectrometry can be particularly useful.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate and the formation of the amide bond.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Hydrolysis of NHS ester | Work quickly. Use fresh EDC/NHS solutions. Consider lowering reaction pH or temperature. Ensure buffers are at the correct pH. |
| Inactive primary amine on linker | Ensure conjugation buffer pH is >7.2 to deprotonate the amine. | |
| Competing nucleophiles in buffer | Use amine-free buffers (e.g., PBS, MES, HEPES) for the reaction. Avoid Tris or glycine until the quenching step. | |
| Side Product Formation | Payload self-polymerization | Use a two-step activation/conjugation protocol with purification of the NHS-ester intermediate. |
| Modification of other sites | NHS esters are highly selective for primary amines; side reactions are rare under controlled conditions. | |
| Precipitation of Reagents | Poor solubility of payload or conjugate | Maintain a low percentage of organic solvent (DMSO/DMF) in the aqueous reaction buffer. |
| Table 3: Troubleshooting Guide for Payload Conjugation. |
References
Application Notes and Protocols for Antibody Conjugation with Amino-PEG3-SS-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the reduction of an antibody and its subsequent conjugation to a payload via a cleavable Amino-PEG3-SS-acid linker.
The this compound linker is a heterobifunctional molecule featuring a disulfide bond. This disulfide bond is stable in circulation but can be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload. The general strategy involves two key stages:
-
Payload-Linker Synthesis: The payload (drug) is first conjugated to the amino group of the this compound linker. The carboxylic acid end of the linker is then activated, often by converting it to a pyridyl disulfide group, to make it reactive towards thiols.
-
Antibody Reduction and Conjugation: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol (-SH) groups. These thiol groups then react with the activated pyridyl disulfide group of the payload-linker construct via a thiol-disulfide exchange reaction, forming a stable disulfide bond between the antibody and the linker.
Data Presentation
Table 1: Antibody Reduction Conditions and Resulting Thiol Generation
| Reducing Agent | Molar Excess (Agent:Ab) | Temperature (°C) | Incubation Time (min) | Average Number of Thiols per Antibody |
| TCEP | 5:1 | 37 | 60 | 2 - 4 |
| 10:1 | 37 | 60 | 4 - 6 | |
| 20:1 | 37 | 60 | 6 - 8 | |
| DTT | 10:1 | 37 | 30 | 2 - 4 |
| 20:1 | 37 | 30 | 4 - 6 | |
| 50:1 | 37 | 30 | 6 - 8 |
Note: The actual number of generated thiols can vary depending on the specific antibody isotype and formulation buffer.
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Molar Excess (Linker-Payload:Ab) | Conjugation Efficiency (%) | Average DAR |
| Amino-PEG3-SS-Pyridyl | 5:1 | 80 - 95 | 3.5 - 4.0 |
| 10:1 | > 95 | ~4.0 |
Note: DAR is a critical quality attribute of an ADC and should be carefully optimized and monitored.[1]
Table 3: ADC Characterization Parameters
| Analytical Method | Parameter Measured | Typical Results |
| UV-Vis Spectroscopy | Average DAR | Provides a quick estimation of the average number of drugs per antibody.[][3][4][5] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution, Purity | Separates ADC species with different DARs (e.g., DAR0, DAR2, DAR4). |
| Size Exclusion Chromatography (SEC) | Aggregation, Purity | Determines the percentage of monomer, aggregate, and fragment. |
| Mass Spectrometry (LC-MS) | Exact Mass, DAR Confirmation | Confirms the identity and DAR of the ADC. |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation. Two common reducing agents, TCEP and DTT, are presented.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM in water) or Dithiothreitol (DTT) solution (50 mM in water)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Addition of Reducing Agent:
-
For TCEP: Add the required volume of 10 mM TCEP solution to the antibody solution to achieve the desired molar excess (see Table 1).
-
For DTT: Add the required volume of 50 mM DTT solution to the antibody solution to achieve the desired molar excess (see Table 1).
-
-
Incubation: Incubate the reaction mixture at 37°C with gentle mixing for the recommended time (see Table 1).
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP or DTT using a pre-equilibrated desalting column. Elute the reduced antibody with Reaction Buffer.
-
Quantification of Free Thiols (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's reagent (DTNB). This will help in optimizing the conjugation reaction.
Protocol 2: Conjugation of Payload-Linker to Reduced Antibody
This protocol details the conjugation of the payload-activated Amino-PEG3-SS-linker to the reduced antibody via thiol-disulfide exchange.
Materials:
-
Reduced antibody from Protocol 1
-
Payload-Amino-PEG3-SS-Pyridyl construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
Procedure:
-
Prepare a stock solution of the Payload-Amino-PEG3-SS-Pyridyl construct in DMSO at a concentration of 10-20 mM.
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with Reaction Buffer.
-
Add the Payload-Amino-PEG3-SS-Pyridyl stock solution to the reduced antibody solution to achieve the desired molar excess (typically 5-10 fold molar excess of linker-payload over the antibody). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine over the linker-payload to cap any unreacted pyridyl disulfide groups. Incubate for an additional 30 minutes.
-
Purify the ADC to remove unreacted linker-payload and quenching agent. This is typically achieved using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR value.
-
Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the payload absorbs maximally. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients and the Beer-Lambert law.
-
Procedure:
-
Measure the UV-Vis spectrum of the purified ADC from 250 nm to 400 nm.
-
Record the absorbance at 280 nm (A280) and the maximum absorbance wavelength of the payload (A_payload).
-
Calculate the concentration of the antibody and the payload using the following equations, correcting for the payload's absorbance at 280 nm:
-
Concentration_Ab = (A280 - (A_payload * CF)) / ε_Ab
-
Concentration_Payload = A_payload / ε_payload
-
Where CF is the correction factor (ε_payload at 280 nm / ε_payload at its max wavelength).
-
-
DAR = Concentration_Payload / Concentration_Ab
-
2. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
This method separates ADC species with different numbers of conjugated drugs.
-
Principle: The hydrophobicity of the antibody increases with the number of conjugated hydrophobic payloads. HIC separates molecules based on their hydrophobicity.
-
Typical Conditions:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A decreasing salt gradient from 100% A to 100% B.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to unconjugated antibody (DAR0) and ADCs with different DARs (DAR2, DAR4, etc.). The area of each peak is used to calculate the percentage of each species and the average DAR.
3. Assessment of Aggregation by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size.
-
Principle: SEC separates larger molecules (aggregates) from smaller molecules (monomer, fragments).
-
Typical Conditions:
-
Column: An SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Detection: UV at 280 nm.
-
-
Data Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller peaks for aggregates (eluting earlier) and fragments (eluting later). The percentage of each species is calculated from the peak areas.
Visualizations
Caption: Experimental workflow for ADC production and characterization.
References
- 1. agilent.com [agilent.com]
- 3. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with Amino-PEG3-SS-acid
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, connected via a chemical linker.[1][] The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[1][] Amino-PEG3-SS-acid is a cleavable linker that contains a terminal amino group for drug conjugation and a terminal carboxylic acid, with a disulfide bond that allows for controlled drug release in the reducing environment of the target cell.[3] The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate.
Effective purification of ADCs is a critical step to remove process-related impurities such as unconjugated antibody, excess linker-payload, aggregates, and other reaction byproducts. A well-defined purification process ensures a final product with a consistent drug-to-antibody ratio (DAR), high purity, and an optimal therapeutic window. The primary purification strategies for ADCs, including those synthesized with cleavable disulfide linkers, typically involve a multi-step chromatographic approach. The most common and effective methods are Hydrophobic Interaction Chromatography (HIC) for the separation of ADC species with different DARs and Size Exclusion Chromatography (SEC) for the removal of aggregates and small molecule impurities.
Principle of Purification
The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. This property is exploited for purification using HIC, which separates molecules based on their surface hydrophobicity. ADCs with a higher number of conjugated drugs (higher DAR) will be more hydrophobic and bind more strongly to the HIC resin. By using a reverse salt gradient, the different ADC species can be eluted sequentially, with the unconjugated antibody eluting first, followed by ADCs with increasing DAR values.
Following HIC, a polishing step using SEC is typically employed. SEC separates molecules based on their size. This step is highly effective at removing high-molecular-weight aggregates, which can affect efficacy and immunogenicity, as well as any remaining small molecule impurities like unconjugated linker-payload or free drug.
Experimental Workflow
The general workflow for the purification of an ADC synthesized with the this compound linker involves a two-step chromatographic process.
Caption: A typical two-step chromatographic workflow for ADC purification.
Mechanism of Action of a Disulfide-Linked ADC
ADCs synthesized with the this compound linker are designed to be stable in circulation and release their cytotoxic payload upon entering the target cancer cell.
Caption: General mechanism of action for a disulfide-linked ADC.
Quantitative Data Summary
The following table presents representative data for the purification of an ADC synthesized with a disulfide linker. The actual results may vary depending on the specific antibody, drug, and process conditions.
| Parameter | Crude ADC Mixture | After HIC Purification | After SEC Purification |
| Purity (by SEC) | >85% | >95% | >98% |
| Aggregates (by SEC) | <15% | <5% | <2% |
| Average DAR | ~3.5 | ~4.0 (for pooled DAR4) | ~4.0 |
| Free Drug-Linker | Present | Significantly Reduced | Not Detected |
| Recovery | N/A | ~70-85% | >90% |
Experimental Protocols
Protocol 1: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for the purification of an ADC to separate species with different drug-to-antibody ratios (DARs).
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Crude ADC mixture
-
Preparative liquid chromatography system (e.g., AKTA Pure)
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A until the UV baseline is stable.
-
Sample Preparation: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of approximately 1.5 M. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Washing: Wash the column with Buffer A for 3-5 CVs or until the UV absorbance returns to baseline to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and analytical HIC or RP-HPLC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.
Protocol 2: Polishing of ADC by Size Exclusion Chromatography (SEC)
This protocol describes a general method for the final polishing of the pooled ADC fractions from HIC to remove aggregates and residual small molecule impurities.
Materials:
-
SEC Column (e.g., Superdex 200, Sephacryl S-300)
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
Pooled ADC fractions from HIC
-
Preparative liquid chromatography system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase (PBS) until a stable baseline is achieved.
-
Sample Preparation: Concentrate the pooled ADC fractions to a suitable concentration (typically 5-10 mg/mL). The sample injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Sample Injection: Inject the concentrated ADC sample onto the equilibrated column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The ADC will typically elute as the main peak, preceded by a smaller peak of any high-molecular-weight aggregates.
-
Fraction Collection: Collect fractions corresponding to the main ADC peak.
-
Analysis: Analyze the purified ADC by analytical SEC to confirm the removal of aggregates and determine the final purity. Measure the protein concentration using a BCA assay or by absorbance at 280 nm.
Conclusion
The successful purification of ADCs synthesized with the this compound linker is achievable through a robust two-step chromatographic process. Hydrophobic Interaction Chromatography is instrumental in separating ADC species with different drug-to-antibody ratios, enabling the isolation of a more homogeneous product. Size Exclusion Chromatography serves as an essential polishing step to remove aggregates and residual small molecule impurities, resulting in a highly pure and well-characterized ADC suitable for further development. Careful optimization of these purification steps is critical for ensuring the safety, efficacy, and batch-to-batch consistency of the final ADC product.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Amino-PEG3-SS-acid Conjugation
Welcome to the technical support center for Amino-PEG3-SS-acid. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conjugation efficiency with this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker that contains three key functional groups: a primary amine (-NH2), a disulfide bond (-S-S-), and a carboxylic acid (-COOH). The polyethylene glycol (PEG) spacer increases the hydrophilicity of the linker and the resulting conjugate. This linker is commonly used to conjugate two different molecules, typically biomolecules, in a specific orientation. For example, the carboxylic acid can be activated to react with primary amines (like those on the surface of a protein), and the disulfide bond can react with a free thiol (sulfhydryl) group on another molecule. The disulfide bond is cleavable by reducing agents, which is a desirable feature for drug delivery systems designed to release a payload in the reducing environment of the cell.
Q2: I am seeing very low or no conjugation. What are the first things I should check?
Low conjugation efficiency with this compound can generally be attributed to three main areas:
-
Problems with the Amine-Carboxylic Acid Coupling: This involves the activation of the carboxylic acid on the linker and its reaction with an amine on your target molecule.
-
Problems with the Disulfide Exchange Reaction: This involves the reaction of the disulfide bond on the linker with a free thiol on your other target molecule.
-
Issues with the Linker Integrity and Reaction Conditions: This includes proper storage and handling of the linker, as well as the overall reaction environment.
This guide will walk you through troubleshooting each of these areas.
Troubleshooting Guide: Low Conjugation Efficiency
Part 1: Amine-Carboxylic Acid Coupling Issues
Q3: My carboxylic acid activation with EDC/NHS seems to be inefficient. How can I improve this step?
The most common method for activating the carboxylic acid on the this compound linker is by using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
-
Possible Cause: Inactive EDC or NHS.
-
Solution: EDC and NHS are moisture-sensitive.[1] Always allow the reagents to warm to room temperature before opening the vials to prevent condensation. Use freshly prepared solutions of EDC and NHS.
-
-
Possible Cause: Incorrect Buffer pH.
-
Solution: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5).[2] However, the subsequent reaction of the NHS-ester with the primary amine on your target molecule is more efficient at a physiological to slightly basic pH (7.2-8.5). A two-step protocol is often recommended where the activation is performed at the lower pH, and then the pH is raised before adding the amine-containing molecule.
-
-
Possible Cause: Presence of Competing Nucleophiles.
-
Solution: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the intended reaction. Use non-reactive buffers such as MES for the activation step and PBS or HEPES for the conjugation step.
-
-
Possible Cause: Insufficient Molar Ratio of Reagents.
-
Solution: A molar excess of EDC and NHS over the this compound is typically required to drive the reaction. Start with a 2- to 10-fold molar excess of both EDC and NHS.
-
The following diagram illustrates the workflow for activating the carboxylic acid and conjugating it to an amine-containing molecule.
Caption: Workflow for Amine-Carboxylic Acid Conjugation.
Q4: How can I confirm that my molecule has available primary amines for conjugation?
It's crucial to quantify the number of available primary amines on your target molecule before starting the conjugation.[3] Several colorimetric assays can be used for this purpose.[4]
| Assay | Principle | Wavelength | Advantages | Disadvantages |
| TNBSA Assay | Trinitrobenzene sulfonic acid (TNBSA) reacts with primary amines to produce a colored product. | 335 nm | Simple, rapid, and sensitive. | Can be destructive to the protein. |
| Ninhydrin Assay | Ninhydrin reacts with primary amines to form a deep purple product known as Ruhemann's purple. | 570 nm | Well-established and reliable. | Requires heating; can be less sensitive than other methods. |
| Orange II Dye Assay | The anionic dye Orange II binds electrostatically to protonated primary amines at acidic pH. | 485 nm | Non-destructive and simple. | Indirect method; binding can be influenced by other charged groups. |
A detailed protocol for the TNBSA assay is provided in the "Experimental Protocols" section.
Part 2: Disulfide Exchange Reaction Issues
Q5: My disulfide exchange reaction is not working. What could be the problem?
The disulfide bond in this compound is designed to react with a free thiol (sulfhydryl, -SH) group on your target molecule.
-
Possible Cause: No Free Thiols on the Target Molecule.
-
Solution: Many proteins have cysteine residues that are involved in intramolecular disulfide bonds. These must be reduced to generate free thiols. Treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). It is critical to remove the reducing agent before adding your linker, as it will compete for the disulfide exchange. Desalting columns are effective for this purpose.
-
-
Possible Cause: Re-oxidation of Thiols.
-
Solution: Free thiols can re-oxidize to form disulfide bonds, especially at neutral to basic pH in the presence of oxygen. Perform the conjugation in a de-gassed buffer and consider adding a chelating agent like EDTA to inhibit metal-catalyzed oxidation.
-
-
Possible Cause: Incorrect pH for Disulfide Exchange.
-
Solution: The disulfide exchange reaction is most efficient at a pH slightly above the pKa of the thiol group, typically between 6.5 and 7.5.
-
The following diagram illustrates the common pitfalls in disulfide conjugation.
Caption: Troubleshooting Logic for Disulfide Conjugation.
Q6: How can I quantify the number of free thiols on my molecule?
Ellman's Reagent (DTNB) is a widely used chemical for quantifying free sulfhydryl groups in solution.
| Assay | Principle | Wavelength | Advantages | Disadvantages |
| Ellman's Assay | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to release a yellow-colored product, 2-nitro-5-thiobenzoate (TNB). | 412 nm | Highly specific for thiols, sensitive, and easy to perform. | DTNB itself has a disulfide bond and can be unstable in the presence of reducing agents. |
A detailed protocol for Ellman's Assay is provided in the "Experimental Protocols" section.
Part 3: Linker Integrity and Reaction Conditions
Q7: Could my this compound linker have degraded?
-
Possible Cause: Improper Storage.
-
Solution: The this compound linker should be stored at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the carboxylic acid and affect the disulfide bond.
-
-
Possible Cause: Linker Precipitation.
-
Solution: While the PEG spacer enhances water solubility, highly concentrated solutions of the linker may still precipitate in aqueous buffers. Prepare a stock solution in an organic solvent like DMSO or DMF and add it dropwise to the reaction mixture with gentle stirring.
-
Q8: How can I monitor the progress of my conjugation reaction and confirm the final product?
Several analytical techniques can be used to monitor the reaction and characterize the final conjugate.
| Technique | Purpose | Information Provided |
| SDS-PAGE | To visualize the formation of the conjugate. | An increase in the molecular weight of the starting protein indicates successful conjugation. |
| HPLC | To separate the conjugate from unreacted starting materials. | A shift in the retention time compared to the starting materials indicates conjugate formation. |
| Mass Spectrometry (MS) | To confirm the exact mass of the conjugate. | Provides the molecular weight of the conjugate, allowing for confirmation of the number of linkers attached. |
Experimental Protocols
Protocol 1: Two-Step Amine-Carboxylic Acid Conjugation
-
Activation of this compound:
-
Dissolve this compound in MES buffer (0.1 M, pH 4.5-5.5).
-
Add a 5-fold molar excess of EDC and NHS (or Sulfo-NHS).
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the activated linker solution to your amine-containing molecule, which is dissolved in a PBS or HEPES buffer (pH 7.2-8.0). Alternatively, the pH of the activation reaction can be raised by adding a concentrated buffer solution.
-
The molar ratio of activated linker to the target molecule should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate at room temperature for 2 hours to overnight.
-
Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Quantification of Free Amines using TNBSA
-
Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., glycine).
-
Add 50 µL of your sample and standards to separate wells of a 96-well plate.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) to each well.
-
Add 25 µL of a freshly prepared 0.1% TNBSA solution in water to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Read the absorbance at 335 nm.
-
Calculate the amine concentration in your sample based on the standard curve.
Protocol 3: Reduction of Protein Disulfide Bonds
-
Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Immediately remove the TCEP using a desalting column equilibrated with a de-gassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5).
Protocol 4: Quantification of Free Thiols using Ellman's Assay
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or N-acetylcysteine).
-
Prepare the Ellman's reagent solution (4 mg/mL DTNB in 0.1 M phosphate buffer, pH 8.0).
-
Add 50 µL of your sample and standards to separate wells of a 96-well plate.
-
Add 200 µL of the Ellman's reagent solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Read the absorbance at 412 nm.
-
Calculate the thiol concentration in your sample based on the standard curve.
By systematically working through these troubleshooting steps and utilizing the provided protocols, you can optimize your conjugation efficiency with this compound and achieve reliable and reproducible results in your research.
References
How to prevent premature cleavage of Amino-PEG3-SS-acid linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Amino-PEG3-SS-acid linkers. Our goal is to help you prevent premature cleavage and ensure the stability and efficacy of your bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its intended cleavage mechanism?
The this compound is a cleavable linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1] It contains a disulfide bond (-S-S-) that is designed to be stable in the extracellular environment and systemic circulation.[2] The intended cleavage mechanism is the reduction of the disulfide bond within the target cell.[2] The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), which readily cleaves the disulfide bond and releases the conjugated payload.[2]
Q2: What are the primary causes of premature cleavage of the this compound linker?
Premature cleavage of disulfide linkers is a common challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[3] The main causes include:
-
Reductive Environment of Plasma: Although the extracellular environment is generally oxidizing, the presence of free thiols, such as cysteine, can lead to thiol-disulfide exchange reactions and premature cleavage.
-
Enzymatic Cleavage: Enzymes in the blood, like thioredoxin (TRX) and glutaredoxin (GRX), can catalytically cleave certain disulfide bonds.
-
pH Sensitivity: Disulfide bond stability can be influenced by pH, with alkaline conditions potentially promoting disulfide exchange reactions.
Q3: How does the PEG3 component of the linker affect its properties?
The polyethylene glycol (PEG) component of the linker serves several important functions:
-
Increased Hydrophilicity: The PEG spacer is hydrophilic, which can enhance the solubility of the linker and the resulting bioconjugate, potentially reducing aggregation.
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the bioconjugate, which may prolong its circulation half-life.
-
Steric Hindrance: While the PEG chain itself provides some steric bulk, the length of the PEG chain can be a critical design parameter. Longer PEG chains may offer better solubility for hydrophobic payloads but could also potentially interfere with the biological activity of the conjugated molecule.
Troubleshooting Guide: Preventing Premature Cleavage
This guide provides a systematic approach to diagnosing and resolving issues related to the premature cleavage of your this compound linker.
Issue: High levels of premature payload release observed in plasma stability assays.
dot
Caption: A workflow for troubleshooting premature linker cleavage.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Presence of Reducing Agents | Ensure all buffers and reagents used for storage and handling are free of reducing agents like DTT or TCEP. Use degassed buffers to minimize oxidation-reduction reactions. | Even trace amounts of reducing agents can lead to significant cleavage of the disulfide bond over time. |
| Inappropriate pH | Maintain a slightly acidic to neutral pH (around 6.5-7.4) for storing the bioconjugate. Avoid alkaline conditions. | High pH can deprotonate free thiols, promoting disulfide exchange reactions and increasing the rate of cleavage. |
| Thiol-Disulfide Exchange with Plasma Components | Consider modifying the linker to introduce steric hindrance near the disulfide bond. | Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can sterically shield it from attack by free thiols in the plasma, thereby increasing its stability. |
| Enzymatic Cleavage | Test the stability of the conjugate in the presence of purified thioredoxin and glutaredoxin. If enzymatic cleavage is confirmed, linker redesign may be necessary. | Some disulfide linkers can be substrates for plasma enzymes. Modifying the linker structure can reduce its susceptibility to enzymatic cleavage. |
| Improper Storage Temperature | Store the bioconjugate at the recommended temperature, typically -20°C or -80°C, and avoid repeated freeze-thaw cycles. | Elevated temperatures can increase the rate of chemical degradation and disulfide exchange reactions. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of your bioconjugate in plasma.
Objective: To determine the rate of premature cleavage of the this compound linker in a plasma environment.
Materials:
-
Your bioconjugate (e.g., ADC)
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Analytical instruments: HPLC or LC-MS
Procedure:
-
Sample Preparation: Spike your bioconjugate into the plasma at a final concentration relevant to your in vivo studies.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot to precipitate plasma proteins and stop further cleavage.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of released payload and the remaining intact bioconjugate. The stability is often reported as the percentage of intact conjugate remaining or the half-life of the conjugate in plasma.
Protocol 2: Ellman's Assay for Quantifying Free Thiols
This assay can be used to indirectly measure disulfide bond cleavage by quantifying the appearance of free thiol groups.
Objective: To quantify the concentration of free sulfhydryl groups in a solution as an indicator of disulfide bond reduction.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or another thiol standard
-
Your sample containing the bioconjugate
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Standard Curve: Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Reaction:
-
To each standard and your sample, add the DTNB solution.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance of the standards and your sample at 412 nm using a spectrophotometer.
-
Calculation: Create a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of free thiols in your sample.
Quantitative Data Summary
The stability of disulfide linkers is highly dependent on the specific molecular context, including the antibody, the payload, and the local chemical environment. The following table provides a summary of factors influencing disulfide linker stability.
| Factor | Effect on Stability | Quantitative Insight (Example) | Reference |
| Steric Hindrance | Increased steric hindrance near the disulfide bond significantly increases stability. | Conjugates with two methyl groups adjacent to the disulfide bond showed a significantly longer half-life in plasma compared to unhindered linkers. | |
| pH | Stability is generally higher at neutral to slightly acidic pH and decreases in alkaline conditions. | Disulfide exchange rates are significantly faster at pH 8.0 compared to pH 7.0. | |
| Reducing Agents | The presence of reducing agents like glutathione (GSH) and cysteine leads to cleavage. | The concentration of GSH in the cytoplasm (1-10 mM) is much higher than in plasma (~5 µM), providing the basis for selective intracellular cleavage. | |
| PEG Chain Length | Longer PEG chains can improve solubility and may indirectly affect stability by altering the linker's accessibility. | Increasing PEG chain length in some ADCs has been shown to improve their pharmacokinetic profile and in vivo efficacy. |
Disclaimer: The quantitative data presented are illustrative and derived from studies on various disulfide-containing bioconjugates. The exact stability of the this compound linker in your specific application may vary and should be determined experimentally.
Signaling Pathways and Logical Relationships
dot
Caption: Factors in the plasma environment leading to premature cleavage.
References
Technical Support Center: Optimizing Amino-PEG3-SS-acid Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Amino-PEG3-SS-acid conjugation reactions. The focus is on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS conjugation of this compound?
A1: The EDC/NHS conjugation is a two-step process, with each step having its own optimal pH range for maximum efficiency.
-
Activation Step: The activation of the carboxyl group on the "acid" molecule with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][3] A commonly used buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[1][4]
-
Coupling Step: The subsequent reaction of the NHS-activated acid with the primary amine of the "Amino-PEG3-SS" molecule is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.
Q2: Why is a two-step pH process recommended?
A2: A two-step protocol with pH adjustment is recommended to optimize the reaction. The initial acidic pH maximizes the formation of the more stable NHS-ester intermediate from the carboxyl group. Subsequently, raising the pH for the coupling step deprotonates the primary amine, making it a better nucleophile to react with the NHS ester and form a stable amide bond. This approach minimizes competing side reactions, such as hydrolysis of the reagents.
Q3: Can I perform the reaction in a single buffer?
A3: While a two-step pH process is optimal, a one-pot reaction can be performed. However, it requires careful selection of a buffer that provides a reasonable compromise between the two pH optima, typically around pH 6.0-7.2. Be aware that this may lead to lower yields due to the competing hydrolysis of both EDC and the NHS ester at non-ideal pH values.
Q4: What buffers should I avoid?
A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction, reducing your conjugation efficiency. Therefore, avoid using buffers such as Tris, glycine, acetate, and citrate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. | - Purchase fresh reagents and store them properly in a desiccator at -20°C. - Always allow reagents to warm to room temperature before opening to prevent condensation. - Prepare EDC and NHS solutions immediately before use. |
| Incorrect pH: The pH of the activation and/or coupling steps is outside the optimal range. | - Carefully prepare and verify the pH of your activation (MES, pH 4.5-6.0) and coupling (PBS, pH 7.2-8.0) buffers. | |
| Hydrolysis of Intermediates: The EDC-activated carboxyl group or the NHS ester is susceptible to hydrolysis, especially at higher pH. | - Perform the reaction steps as quickly as possible after adding the reagents. - For a two-step protocol, immediately proceed to the coupling step after washing away excess EDC and NHS. - Consider performing the reaction at 4°C to slow down the rate of hydrolysis, though this may require longer incubation times. | |
| Competing Nucleophiles in Buffers: Use of buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles. | - Use recommended buffers such as MES for activation and PBS or borate buffer for coupling. | |
| Precipitation During Reaction | Protein/Molecule Aggregation: Changes in pH or the addition of reagents can cause the protein or molecule of interest to aggregate and precipitate. | - Ensure your molecule is soluble and stable in the chosen reaction buffers by performing a buffer exchange if necessary. |
| High Reagent Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | - If you are using a large excess of EDC and observe precipitation, try reducing the concentration. | |
| Inconsistent Results | Variability in Reagent Quality: Degradation of EDC or NHS can lead to inconsistent results between experiments. | - Aliquot fresh reagents upon receipt to minimize repeated opening and exposure to moisture. - Consider quality testing your reagents if you suspect degradation. |
| Incomplete Quenching: Unreacted NHS-esters can lead to non-specific binding or further reactions. | - After the coupling step, add a quenching reagent like hydroxylamine, Tris, or glycine to block any unreacted NHS-esters. |
Data Presentation: pH and Reagent Stability
The stability of the key reagents in EDC/NHS chemistry is highly dependent on the pH of the reaction environment. Understanding these dependencies is crucial for optimizing your conjugation reaction and troubleshooting potential issues.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Half-life |
| 7.0 | 4-5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
| 9.0 | Faster hydrolysis than at pH 8.5 |
Table 2: Stability of EDC in Aqueous Solution at 25°C
| pH | Half-life in 50 mM MES Buffer |
| 5.0 | 3.9 hours |
| 6.0 | 20 hours |
| 7.0 | 37 hours |
Experimental Protocols
Two-Step Protocol for this compound Conjugation
This protocol is recommended for maximizing conjugation efficiency and minimizing side reactions.
Materials:
-
Amino-PEG3-SS-linker
-
Carboxylic acid-containing molecule
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (optional)
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Dissolve the carboxylic acid-containing molecule in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. A 10-50 fold molar excess of EDC and Sulfo-NHS over the carboxylic acid is a common starting point.
-
Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 2: Removal of Excess Activation Reagents
-
Remove the excess EDC and Sulfo-NHS. This can be achieved by:
-
For molecules attached to beads or surfaces: Wash the activated surface 2-3 times with ice-cold Coupling Buffer.
-
For molecules in solution: Use a desalting column or dialysis to perform a buffer exchange into the Coupling Buffer.
-
Step 3: Conjugation with the Amine-PEG3-SS
-
Immediately after removing the excess activation reagents, dissolve the Amino-PEG3-SS-linker in the Coupling Buffer. A 1.5 to 10-fold molar excess of the amine-containing molecule over the carboxyl-containing molecule is a typical starting point.
-
Add the amine solution to the activated carboxylic acid.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
Step 5: Final Purification
-
Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.
Visualizations
Caption: Chemical pathway of the two-step EDC/NHS conjugation reaction.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Strategies to improve the stability of Amino-PEG3-SS-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving and assessing the stability of Amino-PEG3-SS-acid conjugates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and stability assessment of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Incomplete reduction of protein disulfide bonds (if applicable). 2. Hydrolysis of the activated acid (e.g., NHS ester). 3. Suboptimal reaction pH. 4. Steric hindrance at the conjugation site. | 1. Ensure complete reduction using an appropriate reducing agent like TCEP or DTT, followed by its removal before adding the linker.[1]2. Prepare fresh solutions of the activated linker and use anhydrous solvents (e.g., DMSO, DMF) for dissolution. Perform the reaction promptly after adding the aqueous buffer.[2]3. Maintain the reaction pH between 7.2 and 8.5 for efficient amine acylation while minimizing hydrolysis of the NHS ester.[2]4. Consider using a linker with a longer PEG chain to reduce steric hindrance or explore alternative conjugation sites on the biomolecule. |
| Premature Cleavage of Conjugate in Plasma Stability Assays | 1. High concentration of reducing agents in the plasma sample (e.g., glutathione). [3][]2. The disulfide bond is highly accessible and not sterically hindered. 3. Thiol-disulfide exchange with free thiols on plasma proteins (e.g., albumin). | 1. This is an inherent property of plasma. The focus should be on linker design.2. Introduce steric hindrance adjacent to the disulfide bond. This can be achieved by incorporating bulky groups (e.g., methyl groups) near the S-S bond in the linker design.3. Optimizing the linker design with steric hindrance can also reduce the rate of thiol-disulfide exchange. |
| Protein Aggregation After Conjugation | 1. Increased hydrophobicity of the conjugate. 2. Conformational changes in the protein due to conjugation. 3. Inappropriate buffer conditions (pH, ionic strength). | 1. The inherent PEG3 linker provides hydrophilicity. If aggregation is still an issue with a hydrophobic payload, consider a longer PEG chain.2. Perform conjugation at a lower temperature (e.g., 4°C) to minimize protein structural changes.3. Screen different buffer conditions. The inclusion of excipients such as arginine or polysorbate can help prevent aggregation. |
| Difficulty in Characterizing the Conjugate | 1. Heterogeneity of the conjugate (varying Drug-to-Antibody Ratio - DAR). 2. Co-elution of different species in chromatography. 3. Degradation of the conjugate during analysis. | 1. Optimize the molar ratio of the linker to the biomolecule during conjugation to achieve a more defined DAR.2. Use orthogonal analytical methods for characterization (e.g., RP-HPLC, HIC, and SEC).3. Employ high-resolution mass spectrometry to differentiate between different species. Optimize mass spectrometer source conditions to minimize in-source degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for an this compound conjugate?
A1: The two primary points of instability are the amide bond formed from the "acid" and the disulfide bond. The amide bond is generally stable under physiological conditions. The main degradation pathway is the cleavage of the disulfide bond. This occurs primarily through reduction by endogenous thiols like glutathione (GSH), which is present in higher concentrations inside cells compared to the bloodstream, and through thiol-disulfide exchange with other thiol-containing molecules in the plasma.
Q2: How can I improve the stability of the disulfide bond in my conjugate?
A2: To enhance the in vivo stability of your conjugate, the most effective strategy is to introduce steric hindrance near the disulfide bond. This can be achieved by designing the conjugate so that bulky chemical groups are positioned close to the disulfide linkage, making it less accessible to reducing agents in the plasma. The choice of conjugation site on a protein can also influence stability, as some sites may offer more steric protection than others.
Q3: What is the role of the PEG3 linker in the stability of the conjugate?
A3: The polyethylene glycol (PEG) component of the linker serves several purposes. It increases the overall hydrophilicity of the conjugate, which can help to prevent aggregation, especially when conjugating hydrophobic molecules. PEGylation can also increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life by reducing renal clearance.
Q4: What is a typical starting point for the molar ratio of linker to biomolecule in a conjugation reaction?
A4: A 5- to 20-fold molar excess of the activated this compound linker over the available reactive sites on the biomolecule is a common starting point. The optimal ratio will depend on the specific biomolecule and reaction conditions and should be determined empirically.
Q5: Which analytical techniques are best for assessing the stability of my conjugate?
A5: A combination of chromatographic and mass spectrometric techniques is recommended. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to separate the intact conjugate from degradation products. Size Exclusion Chromatography (SEC) is useful for detecting aggregation. Hydrophobic Interaction Chromatography (HIC) can resolve species with different drug-to-antibody ratios. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the masses of the intact conjugate and any degradation products, confirming the site of cleavage.
Quantitative Data Summary
| Linker Modification | Relative Stability in Plasma (Expected Half-life) | Rationale |
| Unhindered Disulfide | Low | Highly susceptible to reduction and thiol-disulfide exchange. |
| Single Methyl group adjacent to disulfide | Moderate | Steric hindrance partially protects the disulfide bond from attacking thiols. |
| Gem-dimethyl group adjacent to disulfide | High | Increased steric bulk significantly reduces the rate of reduction and exchange reactions. |
| Linker conjugated at a sterically hindered site on the protein | Moderate to High | The local protein environment can shield the disulfide bond from the bulk solvent and reducing agents. |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of an this compound conjugate in plasma over time.
Materials:
-
Purified this compound conjugate
-
Human or mouse plasma (citrated or heparinized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., N-ethylmaleimide in an acidic buffer to stop the reaction)
-
Analytical instruments (RP-HPLC, LC-MS)
Methodology:
-
Preparation:
-
Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the conjugate in PBS.
-
-
Incubation:
-
Spike the conjugate stock solution into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the withdrawn aliquot to a tube containing the quenching solution to cap free thiols and stop any further degradation.
-
Precipitate plasma proteins by adding two volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact conjugate remaining at each time point.
-
Use LC-MS to identify the parent conjugate and any degradation products.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
-
Visualizations
Caption: Major degradation pathways for disulfide-containing conjugates.
Caption: Experimental workflow for in vitro plasma stability assay.
References
Technical Support Center: Molar Ratio Optimization for Amino-PEG3-SS-acid and Protein Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of Amino-PEG3-SS-acid to proteins. The focus is on optimizing molar ratios and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its function in protein conjugation?
This compound is a heterobifunctional crosslinker.[1] It contains three key components:
-
An amino (-NH2) group on one end.
-
A carboxylic acid (-COOH) group on the other end.[1]
-
A central polyethylene glycol (PEG) chain with a cleavable disulfide bond (-SS-) .[1]
This structure allows it to act as a bridge, linking a protein to another molecule. The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is found in high concentrations inside cells.[2] This feature is highly desirable for applications like antibody-drug conjugates (ADCs) where the payload should be released inside the target cell.[3]
Q2: What is the chemical principle for conjugating this linker to a protein?
The most common method for conjugating a linker with a carboxylic acid group to a protein is through EDC/NHS chemistry . This is a two-step process:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group on the this compound linker, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Stabilization & Coupling: N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amine groups (found on lysine residues and the N-terminus) on the surface of the target protein, forming a stable amide bond.
Q3: What are the critical parameters to control during the conjugation reaction?
Several factors can significantly impact the efficiency and outcome of the conjugation:
-
pH: The two steps of the reaction have different optimal pH ranges. Carboxyl activation with EDC is most efficient at an acidic pH of 4.5-6.0. The subsequent coupling of the NHS ester to the protein's amines is most efficient at a physiological to slightly basic pH of 7.0-8.5.
-
Buffers: It is critical to use buffers that do not contain competing primary amines (e.g., Tris, glycine) or carboxylates. MES buffer is recommended for the activation step, while Phosphate-Buffered Saline (PBS) is suitable for the coupling step.
-
Molar Ratios: The ratio of the linker to the protein, as well as the ratios of EDC and NHS to the linker, are key to controlling the degree of conjugation and avoiding issues like protein aggregation.
-
Reagent Stability: EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. It is best to prepare solutions immediately before use.
Q4: How can I confirm that the conjugation was successful?
Successful conjugation can be verified using several analytical techniques:
-
SDS-PAGE: A simple way to visualize the result. The conjugated protein will have a higher molecular weight than the unconjugated protein, causing it to migrate slower on the gel.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein and excess reagents.
-
Mass Spectrometry (MS): This is the most precise method for confirming the mass of the conjugate and determining the degree of PEGylation (the number of linker molecules attached to each protein).
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are highly sensitive to moisture. Use fresh reagents and ensure they are stored in a desiccator at -20°C. Allow vials to reach room temperature before opening to prevent condensation and hydrolysis. Prepare EDC/NHS solutions immediately before the experiment. |
| Suboptimal pH | The activation and coupling steps have different pH requirements. For a two-step protocol, perform the activation of the linker's carboxyl group in MES buffer at pH 5.0-6.0. Then, raise the pH to 7.2-7.5 using a buffer like PBS for the coupling reaction with the protein's amines. |
| Incompatible Buffer | Buffers containing primary amines (Tris, glycine) or carboxylates will compete with the reaction. Perform a buffer exchange into a non-competing buffer like MES or PBS before starting the conjugation. |
| Insufficient Molar Ratio | The reaction is driven by molar excess. Increase the molar ratio of the linker to the protein. A starting point of 5:1 to 20:1 (Linker:Protein) can be optimized. Also, ensure a sufficient excess of EDC and NHS is used to activate the linker. |
| Steric Hindrance | The desired reactive sites on the protein may be sterically hindered or inaccessible. While difficult to overcome with random lysine conjugation, you can try slightly denaturing conditions if the protein's function can be preserved. |
Issue 2: Protein Precipitation or Aggregation During Reaction
| Possible Cause | Recommended Solution |
| High Reagent Concentration | High concentrations of EDC can sometimes cause proteins to precipitate. Try reducing the molar excess of EDC or add the EDC solution dropwise to the reaction mixture while gently stirring. |
| Protein Instability | The protein may not be stable under the reaction conditions (pH, buffer). Ensure the protein is soluble and stable in the chosen buffers before starting. If necessary, perform a buffer exchange. |
| Over-modification of Protein | Attaching too many PEG chains can alter the protein's solubility and lead to aggregation. Reduce the molar ratio of the this compound linker to the protein to achieve a lower degree of labeling. |
Quantitative Data Summary
The optimal molar ratios are highly dependent on the specific protein and desired degree of conjugation. The following tables provide common starting points for optimization.
Table 1: Recommended Molar Ratios for Optimization
| Reactants | Starting Molar Ratio | Recommended Optimization Range |
| This compound : Protein | 10 : 1 | 5:1 to 20:1 |
| EDC : this compound | 2 : 1 | 1.5:1 to 5:1 |
| NHS : this compound | 2.5 : 1 | 2:1 to 5:1 |
Table 2: Recommended Reaction Conditions
| Parameter | Activation Step (Linker) | Coupling Step (Protein) |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Buffer | 0.1 M MES | PBS, pH 7.2-7.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Duration | 15 - 30 minutes | 2 hours to overnight |
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation
This protocol is for conjugating the carboxylic acid group of this compound to the primary amines of a protein.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Prepare Protein: Dissolve the protein in Coupling Buffer (PBS) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare Reagents: Prepare fresh stock solutions of this compound, EDC, and NHS in the Activation Buffer (MES) immediately before use.
-
Activate Linker: In a separate tube, mix the this compound with EDC and NHS in Activation Buffer. Use the molar ratios from Table 1 as a starting point. Incubate for 15 minutes at room temperature.
-
Conjugation: Add the activated linker solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Hydroxylamine is effective at quenching unreacted NHS esters. Incubate for 15 minutes.
Protocol 2: Purification of the Conjugate
-
Prepare Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) or a size-exclusion chromatography (SEC) column with PBS, pH 7.4.
-
Load Sample: Apply the quenched reaction mixture to the column.
-
Elute: Centrifuge the desalting column or begin the SEC elution with PBS. The conjugated protein will elute first, separated from the smaller, unreacted linker and quenching reagents.
-
Collect Fractions: Collect the fractions containing the purified protein conjugate. Protein presence can be monitored by measuring absorbance at 280 nm.
Visualizations
Diagrams of Workflows and Logic
Caption: Experimental workflow for two-step EDC/NHS protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Chemical pathway for EDC/NHS mediated conjugation.
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of excess Amino-PEG3-SS-acid following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a heterobifunctional linker containing an amine group, a polyethylene glycol (PEG) spacer, a disulfide bond, and a carboxylic acid. It is frequently used to conjugate molecules to proteins, antibodies, or other biologics. The PEG spacer enhances solubility and reduces steric hindrance, while the disulfide bond allows for cleavable release of the conjugated molecule within a reducing environment, such as inside a cell.
Removal of the unreacted, excess this compound after conjugation is crucial for several reasons:
-
Purity: To ensure that the final bioconjugate is free from contaminants that could interfere with downstream applications.
-
Accurate Characterization: Excess linker can interfere with analytical techniques used to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.
-
Biological Activity: Unconjugated linker might compete with the bioconjugate for binding to its target or elicit unintended biological responses.
-
Safety and Efficacy: In therapeutic applications, residual impurities can affect the safety and efficacy of the drug product.
Q2: What are the primary methods for removing excess this compound?
The most common methods for removing small molecules like this compound from much larger bioconjugates are based on differences in molecular size. The three primary techniques are:
-
Dialysis: A membrane-based separation technique where the reaction mixture is placed in a semi-permeable tubing or cassette, which allows small molecules to diffuse out into a larger volume of buffer while retaining the large bioconjugate.[1][2]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with porous beads. Larger molecules (the conjugate) elute first, while smaller molecules (the excess linker) are delayed.[3]
-
Tangential Flow Filtration (TFF): A pressure-driven filtration method where the reaction mixture flows tangentially across a semi-permeable membrane. The larger conjugate is retained, while the smaller, excess linker passes through the membrane with the permeate.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as sample volume, required purity, process time, and available equipment.
-
Dialysis is simple and gentle on the sample but can be time-consuming (often requiring overnight processing and multiple buffer changes). It is suitable for a wide range of sample volumes.
-
Size Exclusion Chromatography (SEC) , particularly using desalting columns, is rapid and effective for small to medium sample volumes, providing a high degree of purity.
-
Tangential Flow Filtration (TFF) is highly scalable and efficient for larger volumes, making it ideal for process development and manufacturing. It also allows for simultaneous concentration of the sample.
Comparison of Purification Methods
The following table summarizes the key characteristics and performance of each method for the removal of excess this compound.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation based on hydrodynamic volume as molecules pass through a porous chromatography resin. | Size-based separation using a semi-permeable membrane with pressure-driven tangential flow. |
| Typical Purity | >95% | >99% | >99% |
| Removal Efficiency | >99% with sufficient buffer exchanges. | >99.5% | >99.9% with sufficient diavolumes. |
| Process Time | 4 hours to overnight. | Minutes to an hour. | 1-4 hours, depending on volume and system. |
| Sample Volume | 10 µL to >100 mL. | 100 µL to 10 mL (desalting columns); larger for preparative SEC. | 10 mL to thousands of liters. |
| Conjugate Recovery | >90% | >95% | >95% |
| Key Advantage | Simple, gentle, and requires minimal specialized equipment. | Fast, high resolution, and excellent for desalting. | Highly scalable, rapid, and allows for simultaneous concentration and buffer exchange. |
| Key Disadvantage | Time-consuming and can lead to sample dilution. | Potential for sample dilution; preparative columns can be expensive. | Requires specialized equipment; potential for membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This protocol is suitable for removing the small linker from a larger bioconjugate when processing time is not a critical constraint.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 2-10 kDa.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Reaction mixture containing the bioconjugate and excess linker.
-
Stir plate and stir bar.
-
Large beaker or container for dialysis.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). For dialysis cassettes, they are typically ready to use.
-
Load Sample: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential buffer influx. Securely close the tubing or cassette.
-
Perform Dialysis:
-
Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume).
-
Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.
-
Perform the dialysis at 4°C to maintain protein stability.
-
-
Buffer Exchange: For efficient removal, change the dialysis buffer at least 2-3 times. A typical schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then let it dialyze overnight.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Diagram of Dialysis Workflow:
Caption: Workflow for purification using dialysis.
Protocol 2: Removal of Excess this compound using a Desalting Column (SEC)
This protocol is ideal for rapid and efficient removal of the small linker from a protein or antibody conjugate.
Materials:
-
Desalting column (e.g., Sephadex G-25 or equivalent) with an appropriate exclusion limit for the bioconjugate.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Reaction mixture.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Apply the reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. The larger bioconjugate will be excluded from the pores of the resin and will travel faster through the column, eluting first. The smaller this compound will enter the pores and elute later.
-
Fraction Collection: Collect fractions as the eluate exits the column. The purified conjugate will be in the initial fractions, corresponding to the void volume of the column.
-
Analysis: Analyze the collected fractions (e.g., by UV absorbance at 280 nm) to identify the fractions containing the purified bioconjugate.
Diagram of SEC Workflow:
References
Technical Support Center: Purification of ADCs with Cleavable Linkers
Welcome to the technical support center for challenges in the purification of Antibody-Drug Conjugates (ADCs) with cleavable linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying ADCs containing cleavable linkers?
The primary challenges stem from the inherent instability of the cleavable linker and the heterogeneity of the crude conjugation mixture.[1][2] Cleavable linkers are designed to be labile to release the cytotoxic payload under specific physiological conditions, which can also make them susceptible to degradation during purification under harsh conditions like extreme pH, temperature, or solvents.[1] The crude ADC mixture is complex, containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, free linker-payload, unconjugated cytotoxic drug, aggregates, and other process-related impurities.[3]
Q2: Why is achieving a uniform Drug-to-Antibody Ratio (DAR) important, and how can it be controlled during purification?
A uniform DAR is critical because it directly impacts the ADC's safety and efficacy.[4] A heterogeneous DAR distribution can lead to inconsistent pharmacological activity and potential toxicity. Purification techniques that separate the ADC based on the hydrophobicity imparted by the drug-linker are key to controlling DAR. Hydrophobic Interaction Chromatography (HIC) is a powerful method for separating ADC species with different DARs, as the increased drug load enhances the molecule's hydrophobicity. Anion Exchange Chromatography (AIEX) can also be employed for DAR separation.
Q3: What causes ADC aggregation during purification, and how can it be minimized?
ADC aggregation is often a consequence of the increased hydrophobicity of the antibody after conjugation with the payload-linker, which is typically non-polar. Higher DARs can further increase this hydrophobicity and the propensity for aggregation. To minimize aggregation, it is crucial to optimize the formulation buffer by including excipients like polysorbate or sucrose to enhance solubility and stability. Size Exclusion Chromatography (SEC) is a standard method for removing aggregates from the final ADC product.
Q4: What are the common impurities found in a crude ADC mixture, and what are the recommended purification methods to remove them?
The crude ADC mixture typically contains a variety of impurities that need to be removed to ensure the safety and efficacy of the final product.
| Impurity | Potential Impact | Recommended Purification Method(s) |
| Unconjugated Antibody | Lower overall potency of the ADC product. | Hydrophobic Interaction Chromatography (HIC) |
| Aggregates | Can induce immunogenicity and alter pharmacokinetic properties. | Size Exclusion Chromatography (SEC) |
| Excess Linker-Payload | Can cause off-target toxicity. | Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC) |
| Free Cytotoxic Drug | Highly toxic and can lead to severe side effects. | Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC) |
| Reaction Byproducts | Potential for off-target effects and interference with formulation. | Size Exclusion Chromatography (SEC) |
Q5: How does the choice of cleavable linker (e.g., enzyme-cleavable, pH-sensitive, disulfide) impact the purification strategy?
The nature of the cleavable linker dictates the purification conditions to maintain its stability. For instance:
-
pH-sensitive linkers (e.g., hydrazones): Require careful control of pH during purification to prevent premature cleavage. Purification should be performed at a neutral pH where the linker is stable.
-
Enzyme-cleavable linkers (e.g., valine-citrulline): Are generally stable under a wider range of purification conditions but can be susceptible to cleavage by contaminating proteases. Ensuring the absence of such enzymes in the purification buffers is critical.
-
Disulfide linkers: Are sensitive to reducing agents. Therefore, reducing agents must be avoided in all purification buffers and equipment.
Troubleshooting Guide
Problem 1: Low recovery of the desired ADC species after HIC purification.
-
Possible Cause 1: Suboptimal binding or elution conditions. The salt concentration in the binding buffer may be too low for efficient binding, or the gradient for elution may be too steep, causing co-elution of different DAR species.
-
Solution: Optimize the salt concentration (e.g., ammonium sulfate) in the binding buffer to ensure strong binding of all ADC species. Employ a shallower elution gradient to improve the resolution between different DAR species.
-
-
Possible Cause 2: ADC precipitation on the column. The high hydrophobicity of high-DAR species can lead to precipitation on the HIC column, especially at high salt concentrations.
-
Solution: Reduce the initial salt concentration in the binding buffer or add a non-ionic surfactant (e.g., polysorbate 20) to the mobile phase to improve solubility.
-
Problem 2: Presence of high molecular weight species (aggregates) in the final product after SEC.
-
Possible Cause 1: Inefficient separation. The SEC column may not have the appropriate pore size for the ADC, or the flow rate may be too high for effective separation.
-
Solution: Select an SEC column with a fractionation range suitable for monoclonal antibodies and their aggregates. Optimize the flow rate to allow for sufficient resolution between the monomeric ADC and aggregates.
-
-
Possible Cause 2: Aggregation during or after purification. The buffer conditions (pH, ionic strength) of the final formulation may not be optimal for ADC stability.
-
Solution: Perform buffer scouting experiments to identify a formulation buffer that minimizes aggregation. This may include the addition of stabilizers such as arginine or sucrose.
-
Problem 3: Detection of free payload in the purified ADC product.
-
Possible Cause 1: Premature linker cleavage. The purification conditions (e.g., pH, presence of certain enzymes or reducing agents) may be causing the cleavable linker to break.
-
Solution: Review the stability of the specific cleavable linker under the employed purification conditions. For pH-sensitive linkers, maintain a neutral pH. For enzyme-cleavable linkers, ensure all solutions are free of contaminating proteases. For disulfide linkers, avoid any reducing agents.
-
-
Possible Cause 2: Incomplete removal of unconjugated drug. The purification workflow may not be sufficient to remove all the free payload.
-
Solution: Incorporate an additional polishing step, such as a second SEC column run or tangential flow filtration (TFF), to ensure complete removal of small molecule impurities.
-
Experimental Protocols
Protocol 1: Two-Step Chromatographic Purification of an ADC with a Cleavable Linker
This protocol outlines a general two-step process for purifying an ADC, first by HIC to separate by DAR and then by SEC to remove aggregates and small molecule impurities.
Step 1: Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl or Phenyl Sepharose).
-
Buffer A (Binding Buffer): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 20 mM sodium phosphate, pH 7.0.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A.
-
Sample Loading: Dilute the crude ADC mixture with Buffer A to a final ammonium sulfate concentration of 1.5 M and load it onto the column.
-
Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs. Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy and HIC-HPLC to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.
Step 2: Size Exclusion Chromatography (SEC)
-
Column: Use an SEC column with a molecular weight range appropriate for monoclonal antibodies (e.g., Superdex 200 or equivalent).
-
Mobile Phase (Formulation Buffer): Phosphate-buffered saline (PBS), pH 7.4, or another suitable formulation buffer.
-
Equilibration: Equilibrate the column with at least 2 CVs of the mobile phase.
-
Sample Loading: Concentrate the pooled fractions from the HIC step and load the sample onto the SEC column. The loading volume should not exceed 2-5% of the total column volume.
-
Elution: Elute the ADC with the mobile phase at a constant flow rate. The ADC monomer will elute as the main peak, preceded by any aggregates and followed by small molecule impurities.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the purified ADC for purity, aggregation, and free drug content using SEC-HPLC, SDS-PAGE, and LC-MS.
Visualizations
Caption: A typical two-step chromatographic workflow for ADC purification.
Caption: Troubleshooting logic for common ADC purification impurities.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
How to address steric hindrance in Amino-PEG3-SS-acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Amino-PEG3-SS-acid, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains three key components: a primary amine (-NH2) group, a disulfide (-S-S-) bond within a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. The amine and carboxylic acid groups allow for conjugation to various functional groups on biomolecules, while the disulfide bond can be cleaved under reducing conditions, making it useful for applications like drug delivery where the release of a payload is desired inside cells.
Q2: What is steric hindrance in the context of bioconjugation?
A: Steric hindrance refers to the spatial arrangement of atoms or groups near a reaction site that impedes a chemical reaction. In the context of conjugating this compound to a biomolecule (e.g., a protein or antibody), the three-dimensional structure of the biomolecule can physically block the reactive functional groups of the linker from accessing their target residues.[1] This can lead to low conjugation efficiency, non-specific binding, or complete failure of the reaction.
Q3: What are the common signs that steric hindrance is affecting my conjugation reaction?
A: Common indicators of steric hindrance include:
-
Low reaction yields: The amount of purified conjugate is significantly lower than expected.[2]
-
Incomplete conjugation: A large portion of the starting biomolecule remains unconjugated, even with an excess of the linker.
-
Lack of site-specificity: The linker conjugates to more accessible, but less desired, sites on the biomolecule.[2]
-
Protein aggregation or precipitation: Changes to the protein's surface properties due to conjugation can lead to insolubility.
Q4: How does the PEG spacer in this compound help with steric hindrance?
A: The polyethylene glycol (PEG) spacer provides a flexible, hydrophilic arm that increases the distance between the conjugated molecules. This can help overcome steric hindrance by allowing the reactive ends of the linker to reach otherwise inaccessible functional groups on a biomolecule.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
Issue 1: Low or No Conjugation Yield
-
Question: I am observing very low or no formation of my desired conjugate. What are the possible causes and solutions?
-
Answer: Low conjugation yield is a common problem that can arise from several factors, including steric hindrance. Here’s a breakdown of potential causes and how to address them:
| Possible Cause | Recommended Solution |
| Steric Hindrance at the Conjugation Site | 1. Optimize Spacer Arm Length: If the PEG3 spacer is too short, consider a linker with a longer PEG chain (e.g., PEG6, PEG12) to increase the reach of the reactive groups. 2. Modify Reaction Conditions: Increase the reaction temperature slightly (e.g., from 4°C to room temperature) or extend the incubation time to provide more energy and time for the reaction to overcome the steric barrier. However, monitor protein stability. 3. Partial Denaturation: In some cases, using a mild, reversible denaturant can expose buried residues. This should be approached with caution to avoid irreversible protein unfolding. |
| Inactive Reagents | 1. EDC/NHS Hydrolysis: EDC and NHS are moisture-sensitive. Always use freshly prepared solutions. Allow reagents to warm to room temperature before opening to prevent condensation. 2. Disulfide Bond Reduction: If your target on the biomolecule is a thiol, ensure other disulfide bonds in your protein are not prematurely reduced. Conversely, if you are targeting a disulfide, ensure it is accessible for reduction and subsequent conjugation. |
| Suboptimal Reaction pH | 1. EDC/NHS Chemistry: For activating the carboxylic acid of this compound, the optimal pH for EDC activation is 4.5-6.0. The subsequent reaction of the NHS-ester with an amine is more efficient at pH 7.0-8.5. A two-step protocol is often recommended. 2. Thiol-Disulfide Exchange: For the disulfide end of the linker, the reaction with a free thiol on a biomolecule is typically performed at a pH between 6.5 and 7.5. |
| Incorrect Molar Ratios | 1. EDC/NHS: Use a molar excess of EDC and NHS relative to the carboxylic acid. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. 2. Linker to Biomolecule: Start with a 10- to 20-fold molar excess of the activated linker to the biomolecule. This can be optimized based on experimental results. |
Issue 2: Protein Aggregation or Precipitation During Conjugation
-
Question: My protein is precipitating out of solution during the conjugation reaction. Why is this happening and what can I do?
-
Answer: Protein aggregation can be caused by the conjugation process itself altering the surface properties of the protein, or by the reaction conditions.
| Possible Cause | Recommended Solution |
| Hydrophobicity | The addition of the linker may increase the hydrophobicity of the protein surface, leading to aggregation. The PEG component of this compound is hydrophilic and generally helps to mitigate this. |
| High Reagent Concentration | High concentrations of EDC can sometimes cause protein precipitation. If you are using a large excess and observing precipitation, try reducing the concentration. |
| Buffer Incompatibility | Ensure your protein is soluble and stable in the chosen reaction buffers at the desired pH. A buffer exchange step prior to conjugation may be necessary. |
| Over-conjugation | If too many linkers attach to the protein, it can significantly alter its isoelectric point and solubility. Reduce the molar excess of the linker in the reaction. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein's Primary Amine
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a primary amine (e.g., lysine residue) on a target protein.
Materials:
-
This compound
-
Target protein with accessible primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. These solutions should be prepared fresh.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
Step 2: Conjugation to the Target Protein
-
Dissolve the target protein in Conjugation Buffer at a concentration of 2-5 mg/mL.
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the linker over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.
Example Data:
| Parameter | Condition A | Condition B | Condition C |
| Molar Excess of Linker | 10x | 20x | 40x |
| Reaction Time (hours) | 2 | 2 | 4 |
| Conjugation Efficiency (%) | 45 | 75 | 82 |
| Protein Recovery (%) | 95 | 92 | 88 |
Protocol 2: Conjugation of this compound to a Protein's Free Thiol
This protocol assumes the amine end of this compound has already been conjugated to another molecule (e.g., a small molecule drug) and the disulfide bond will be used to link to a free thiol (e.g., cysteine residue) on a target protein.
Materials:
-
Amine-derivatized this compound conjugate
-
Target protein with a free thiol
-
Reaction Buffer: PBS, pH 7.2, with 1 mM EDTA
-
Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)
-
Desalting columns
Procedure:
Step 1: (Optional) Reduction of Protein Disulfide Bonds
-
If the target thiol is in a disulfide bond, it must first be reduced. Dissolve the protein in Reaction Buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer.
Step 2: Conjugation
-
Dissolve the amine-derivatized this compound conjugate in DMSO.
-
Add a 10-fold molar excess of the linker conjugate to the protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Reaction pathway for EDC/NHS-mediated conjugation of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to Disulfide Linkers with Different PEG Chain Lengths in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). Disulfide linkers, which are cleaved in the reducing intracellular environment, are a popular choice for targeted drug delivery.[1][] The incorporation of polyethylene glycol (PEG) chains into these linkers offers a powerful means to modulate the physicochemical and pharmacological properties of the resulting conjugate.[3][4] This guide provides an objective comparison of disulfide linkers with varying PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The length of the PEG spacer in a disulfide linker significantly influences the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.[4] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the hydrophilic nature of PEG can counteract these issues, permitting higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties. However, the choice of PEG length involves a trade-off between improved pharmacokinetics and potential steric hindrance that might affect target binding or enzymatic cleavage.
Data Presentation: Quantitative Comparison of Disulfide-PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key performance metrics of bioconjugates. It is important to note that these values are representative and can vary depending on the specific antibody, payload, and conjugation site.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Impact of PEGylation on Binding Affinity
| Conjugate | Apparent Binding Affinity (K D) vs. Unconjugated | Method | Reference |
| PEG20-Fab(beva) | 2-fold lower | ELISA | |
| PEG20-Fab(trast) | 2-fold lower | ELISA | |
| PEG20-Fab(rani) | 2-fold lower | ELISA | |
| This table illustrates that while PEGylation can improve other properties, it may slightly decrease binding affinity due to steric hindrance. |
Table 3: General Trends of Varying PEG Chain Lengths in Disulfide Linkers
| Property | Shorter PEG Chains (e.g., PEG2-PEG4) | Longer PEG Chains (e.g., PEG8-PEG24) |
| Solubility | Moderate improvement | Significant improvement, especially for hydrophobic payloads. |
| Stability & Aggregation | Less prone to aggregation compared to no PEG. | Highly effective at preventing aggregation, enabling higher DARs. |
| Pharmacokinetics (PK) | Modest increase in circulation half-life. | Substantially prolonged half-life and reduced clearance. |
| In Vitro Cytotoxicity | Generally higher potency. | May exhibit reduced potency due to steric hindrance. |
| In Vivo Efficacy | Dependent on payload and target. | Often enhanced due to improved PK and tumor accumulation. |
| Steric Hindrance | Lower potential for steric hindrance. | Higher potential to interfere with antigen binding. |
Mandatory Visualization
Caption: Workflow for comparing disulfide linkers with different PEG chain lengths.
Caption: General mechanism of action for an ADC with a disulfide-PEG linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of disulfide-PEG linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Analysis:
-
Intact ADC: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
Released Payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS. This measurement indicates the extent of drug deconjugation.
-
In Vitro Cleavage Assay with Reducing Agents
Objective: To assess the susceptibility of the disulfide linker to cleavage in a reducing environment mimicking intracellular conditions.
Methodology:
-
Incubate the ADC at a specified concentration in a buffer (e.g., PBS, pH 7.4) containing a reducing agent like glutathione (GSH) or dithiothreitol (DTT) at intracellularly relevant concentrations (e.g., 1-10 mM GSH).
-
Collect samples at multiple time points.
-
Quench the reaction to stop further cleavage.
-
Analysis: Quantify the amount of released payload at each time point using methods such as RP-HPLC or LC-MS.
-
Calculate the percentage of ADC cleavage over time to determine the cleavage half-life and the pseudo-first-order rate constant.
In Vivo Pharmacokinetics (PK) Study
Objective: To evaluate how PEG chain length affects the circulation half-life, clearance, and overall exposure of the ADC in an animal model.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Analysis:
-
Quantify the concentration of total antibody and intact ADC in the plasma samples using methods like ELISA and/or LC-MS.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
-
In Vivo Efficacy Study in Xenograft Models
Objective: To compare the anti-tumor activity of ADCs with different PEG linker lengths in a relevant cancer model.
Methodology:
-
Implant human tumor cells into immunocompromised mice to establish xenografts.
-
Once tumors reach a predetermined size, randomize the animals into treatment groups (vehicle control and different ADC constructs).
-
Administer the ADCs, typically via intravenous injection, at one or more dose levels.
-
Monitor tumor volume and body weight regularly.
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The length of the PEG chain in a disulfide linker is a critical parameter that allows for the fine-tuning of a bioconjugate's properties. While longer PEG chains generally enhance solubility and pharmacokinetic profiles, which can lead to improved in vivo efficacy, they may also introduce steric hindrance that can slightly reduce binding affinity or in vitro potency. The optimal PEG linker length is therefore context-dependent and must be empirically determined for each specific combination of antibody, payload, and target antigen. By systematically evaluating linkers with varying PEG lengths using the experimental approaches outlined in this guide, researchers can rationally design and select the most effective and safest bioconjugates for therapeutic development.
References
Navigating the Plasma Proteome: A Comparative Guide to the In Vitro Stability of Amino-PEG3-SS-acid Conjugates
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from administration to its target site is fraught with challenges, not least of which is maintaining its integrity within the complex and dynamic environment of the bloodstream. The stability of the linker connecting a targeting moiety (like an antibody) to a payload (like a therapeutic agent) is a critical determinant of a conjugate's efficacy and safety profile. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window.[1]
This guide provides an objective comparison of the in vitro plasma stability of conjugates featuring the Amino-PEG3-SS-acid linker, a hydrophilic, cleavable linker containing a disulfide bond. We will compare its performance with other relevant linker technologies, supported by experimental data, and provide detailed methodologies for the key assays discussed.
Comparative Plasma Stability of Cleavable Linkers
The choice of a cleavable linker is a pivotal decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs).[1] These linkers are designed to be stable in the systemic circulation and to release their payload upon encountering specific triggers, such as the reducing environment within a target cell.[2] Disulfide linkers, like this compound, are a prominent class of cleavable linkers that exploit the significant difference in the concentration of reducing agents, such as glutathione (GSH), between the extracellular space and the intracellular environment.
The following table summarizes available quantitative data on the plasma stability of different disulfide-based linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. The data for the PEGylated Disulfide linker is based on a structurally similar molecule, Boc-amino-PEG3-SSPy, and serves as a reasonable estimate for the performance of this compound conjugates.
| Linker Type | Example | Plasma Half-life (t½) in Human Plasma (hours) | Key Features & Considerations |
| PEGylated Disulfide | This compound (estimated) | > 50 | The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility and potentially shield the disulfide bond from premature reduction, leading to enhanced plasma stability. |
| Sterically Hindered Disulfide | Disulfide with adjacent methyl groups | > 100 | The presence of bulky groups near the disulfide bond sterically hinders its access to reducing agents in the plasma, significantly increasing stability. However, this can sometimes slow the rate of payload release within the target cell.[2] |
| Unhindered Disulfide | SPDP-like linkers | 20 - 50 | Lacks steric hindrance around the disulfide bond, making it more susceptible to reduction and exchange reactions in the plasma, resulting in lower stability compared to hindered or PEGylated counterparts. |
Experimental Protocols
Accurate assessment of plasma stability is crucial for the development of safe and effective bioconjugates. Below is a detailed protocol for a typical in vitro plasma stability assay.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the rate of degradation or payload release of an this compound conjugate in plasma from various species over time.
Materials:
-
This compound conjugate (e.g., an antibody-drug conjugate)
-
Human, mouse, and rat plasma (sodium heparin-anticoagulated is recommended for peptide conjugates)[3]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile containing an internal standard for quenching and protein precipitation
-
LC-MS/MS system for analysis
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG) for ADC enrichment
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the this compound conjugate in PBS.
-
Incubation: Spike the conjugate stock solution into the plasma of each species to a final concentration of 1 µM. A control incubation in PBS can also be performed.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing 3-4 volumes of cold acetonitrile with a suitable internal standard to stop the reaction and precipitate plasma proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
For Released Payload Quantification: Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the released payload.
-
For Intact Conjugate Quantification: To measure the remaining intact conjugate, the plasma sample can be subjected to immunoaffinity capture to enrich the conjugate before analysis by LC-MS. This allows for the determination of the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.
-
-
Data Analysis: Calculate the percentage of the intact conjugate remaining or the percentage of payload released at each time point relative to the 0-hour time point. The half-life (t½) of the conjugate in plasma can then be calculated from the degradation profile.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the mechanism of conjugate degradation, the following diagrams are provided.
Conclusion
The in vitro plasma stability of bioconjugates is a cornerstone of their preclinical evaluation. The this compound linker, with its hydrophilic PEG spacer, is designed to offer a favorable stability profile, balancing the need for circulatory persistence with the requirement for efficient payload release at the target site. The experimental data suggests that PEGylated disulfide linkers exhibit enhanced plasma stability compared to their unhindered counterparts, making them a promising choice for the development of robust and effective targeted therapeutics. By employing rigorous in vitro plasma stability assays, researchers can gain valuable insights into the performance of their bioconjugates and make informed decisions to advance the most promising candidates toward clinical development.
References
A Researcher's Guide to Quantifying Drug-to-Antibody Ratio (DAR) for ADCs Utilizing Amino-PEG3-SS-acid Linkers
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any antibody-drug conjugate (ADC). This guide provides a detailed comparison of common analytical methods for quantifying the DAR of ADCs synthesized with the cleavable linker, Amino-PEG3-SS-acid. This linker features a disulfide bond, designed for intracellular cleavage in the reducing environment of the target cell, a PEG3 spacer to enhance hydrophilicity, and terminal amino and carboxylic acid groups for conjugation.
The performance of an ADC is intrinsically linked to its DAR. A low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and potential issues with aggregation and pharmacokinetics. Therefore, accurate and reproducible DAR determination is paramount throughout the development and manufacturing of ADCs.
Comparing the Alternatives: A Look at ADC Linker Technologies
While this guide focuses on the disulfide-based this compound linker, it is important to understand the broader landscape of ADC linker technologies. The choice of linker dictates the payload release mechanism and significantly impacts the ADC's stability, efficacy, and safety profile.[1]
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Disulfide Linkers (e.g., this compound) | Reduction of the disulfide bond in the high glutathione environment of the cell.[2][3][4][5] | Good serum stability with selective intracellular cleavage. | Potential for premature cleavage in circulation. |
| Peptide Linkers (e.g., Val-Cit) | Cleavage by specific lysosomal proteases (e.g., Cathepsin B). | High plasma stability and specific release mechanism. | Can be limited by protease expression levels in tumors. |
| pH-Sensitive Linkers (e.g., Hydrazones) | Hydrolysis in the acidic environment of endosomes and lysosomes. | Effective release in acidic intracellular compartments. | Can exhibit instability in circulation, leading to premature drug release. |
| β-Glucuronide Linkers | Cleavage by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumors. | High plasma stability and hydrophilic nature can reduce aggregation. | Dependent on sufficient β-glucuronidase activity in the target tumor. |
| Non-Cleavable Linkers (e.g., Thioether) | Release of the drug-linker-amino acid complex upon complete lysosomal degradation of the antibody. | High plasma stability, reducing the risk of off-target toxicity. | The released payload metabolite is often less membrane-permeable, which can limit the "bystander effect". |
Methods for Quantifying Drug-to-Antibody Ratio (DAR)
Several analytical techniques are employed to determine the DAR of ADCs. The choice of method depends on the specific characteristics of the ADC, the desired level of detail, and the stage of development.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population. This technique relies on the distinct absorbance maxima of the antibody and the conjugated payload.
-
Determine Extinction Coefficients:
-
Accurately measure the concentration of the unconjugated antibody and the free drug-linker using a reference method (e.g., amino acid analysis or a calibrated standard).
-
Measure the absorbance of the antibody at 280 nm (A280) and the drug at its wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Prepare a solution of the purified ADC in a suitable buffer.
-
Measure the absorbance of the ADC solution at 280 nm and the λmax of the drug.
-
-
Calculate Average DAR:
-
Use the following equations to solve for the concentration of the antibody (CAb) and the drug (CDrug) in the ADC sample:
-
A280(ADC) = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax(ADC) = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = CDrug / CAb
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for determining both the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). It separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, ADCs with a higher DAR are more hydrophobic and elute later from the HIC column. HIC is particularly well-suited for ADCs with disulfide linkers as it is a non-denaturing technique that preserves the integrity of the antibody.
-
Instrumentation and Column:
-
HPLC or UHPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species. For example, 0-100% Mobile Phase B over 30 minutes.
-
-
Sample Preparation and Analysis:
-
Dilute the ADC sample in Mobile Phase A.
-
Inject the sample onto the equilibrated HIC column.
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
-
DAR Calculation:
-
The weighted average DAR is calculated using the following formula:
-
Weighted Average DAR = Σ (% Peak Area of each DAR species × DAR value of that species) / 100
-
-
Reversed-Phase Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic method used for DAR analysis. Unlike HIC, RP-HPLC is typically performed under denaturing conditions (e.g., acidic mobile phase with organic solvents). This causes the dissociation of the antibody's light and heavy chains. Therefore, RP-HPLC is often used to determine the DAR of the individual chains.
-
Instrumentation and Column:
-
HPLC or UHPLC system with a UV detector.
-
Reversed-phase column suitable for proteins (e.g., C4 or C8).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from low to high organic solvent concentration. For example, 20-80% Mobile Phase B over 30 minutes.
-
-
Sample Preparation and Analysis:
-
The ADC sample may be reduced prior to analysis using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
Inject the sample onto the equilibrated RP column.
-
Integrate the peak areas of the unconjugated and conjugated light and heavy chains.
-
-
DAR Calculation:
-
The DAR for each chain is calculated based on the relative peak areas of the conjugated and unconjugated forms.
-
The total average DAR is then calculated based on the DAR of the light and heavy chains.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, providing a highly accurate and detailed analysis of DAR. LC-MS can be performed on the intact ADC or on the reduced light and heavy chains. It provides not only the average DAR and distribution but also the exact mass of each species, confirming the identity of the conjugated payload.
-
Instrumentation:
-
LC system (HIC or RP) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Sample Preparation:
-
For intact mass analysis, the ADC is typically desalted.
-
For analysis of the subunits, the ADC is reduced with DTT.
-
Deglycosylation with an enzyme like PNGase F may be performed to simplify the mass spectra.
-
-
LC Separation:
-
An appropriate LC method (HIC or RP) is used to separate the different ADC species.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The mass-to-charge ratio (m/z) of the different species is measured.
-
-
Data Analysis and DAR Calculation:
-
The raw mass spectra are deconvoluted to obtain the molecular weights of the different DAR species.
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
The weighted average DAR is calculated.
-
Comparison of DAR Quantification Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Absorbance of antibody and payload | Average DAR | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, no information on distribution. Less accurate than other methods. |
| HIC-HPLC | Separation by hydrophobicity | Average DAR and distribution of DAR species | Non-denaturing, ideal for disulfide-linked ADCs. Provides information on the distribution of drug-loaded species. | May not be suitable for all types of ADCs (e.g., some lysine-conjugated ADCs). |
| RP-HPLC | Separation by hydrophobicity under denaturing conditions | DAR of individual light and heavy chains | Can provide detailed information on the conjugation sites within the antibody chains. | Denaturing conditions can alter the ADC structure. May require sample reduction. |
| LC-MS | Separation coupled with mass detection | Precise mass of each DAR species, average DAR, and distribution | Highly accurate and provides detailed structural information. Can confirm the identity of the conjugated payload. | Requires more complex instrumentation and data analysis. Can be sensitive to sample purity. |
Conclusion
The selection of an appropriate method for DAR quantification is a critical decision in the development of ADCs utilizing the this compound linker. For routine analysis and initial screening, UV/Vis spectroscopy offers a rapid assessment of the average DAR. For a more detailed understanding of the ADC's heterogeneity, HIC-HPLC is the method of choice due to its non-denaturing nature, which is particularly advantageous for disulfide-linked ADCs. RP-HPLC and LC-MS provide the most detailed structural information, with LC-MS being the gold standard for accurate mass determination and confirmation of conjugation. A combination of these orthogonal methods is often employed to provide a comprehensive characterization of the drug-to-antibody ratio, ensuring the quality, consistency, and efficacy of the final ADC product.
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
A Comparative Guide to the LC-MS Analysis of Amino-PEG3-SS-acid Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins with linkers such as Amino-PEG3-SS-acid is a critical strategy in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs). This linker, featuring a polyethylene glycol (PEG) spacer and a cleavable disulfide bond, enhances solubility and provides a mechanism for targeted release.[1] Accurate and robust analytical methodologies are paramount for the characterization of these complex biomolecules to ensure their safety and efficacy.
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the analysis of proteins conjugated with this compound. It includes supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate analytical strategy for their needs.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical technique for characterizing this compound conjugated proteins depends on the specific information required, such as the degree of PEGylation, conjugation site, or the presence of aggregates. The following tables summarize the performance of LC-MS in comparison to other common analytical methods.
| Technique | Principle | Advantages | Limitations | Primary Applications |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates molecules by chromatography followed by mass-to-charge ratio measurement.[1] | - High sensitivity and resolution for molecular weight and heterogeneity.[2] - Can identify specific PEGylation sites through fragmentation.[3] - Quantitative without the need for specific standards for each species.[4] | - Can be challenging to ionize large, polydisperse PEGylated proteins. - Potential for fragmentation during ionization. - Quantification can be complex. | - Precise determination of the average number of PEG chains per molecule. - Characterization of overall molecular weight distribution. - In-depth analysis of heterogeneity and conjugation sites. |
| SEC (Size-Exclusion Chromatography) | Separates molecules based on their hydrodynamic volume. | - Relatively simple and robust. - Good for monitoring process consistency and aggregation. - Can be coupled with other detectors like light scattering for more detailed analysis. | - Indirect measurement of molecular weight. - Resolution may be insufficient to separate species with small size differences. - Non-specific interactions with the column can affect results. | - Routine quality control to monitor the consistency of the PEGylation reaction and purification. - Monitoring of aggregation and high molecular weight impurities. |
| HIC (Hydrophobic Interaction Chromatography) | Separates proteins based on their surface hydrophobicity. | - Orthogonal selectivity to ion-exchange and reversed-phase chromatography. - Can be performed under native conditions, preserving protein structure. - Preferred method for Drug-to-Antibody Ratio (DAR) analysis of some ADCs. | - Coupling with MS is challenging due to the use of non-volatile salts. - Selectivity can be different from reversed-phase LC. | - Separation of conjugation species with different degrees of substitution. - Analysis of ADCs and other protein conjugates. |
| CE-MS (Capillary Electrophoresis-Mass Spectrometry) | Separates ions based on their electrophoretic mobility in a capillary, coupled to a mass spectrometer. | - High separation efficiency and short analysis time. - Requires very small sample volumes. - Complementary to LC-MS, especially for small and highly charged peptides. | - Lower sample loading capacity compared to LC. - Interfacing CE with MS can be complex. | - Analysis of complex protein mixtures and post-translational modifications. - Purity and stability studies of biotherapeutics. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | - Quantitative and non-destructive. - Provides detailed structural information and can determine the degree of PEGylation. - Relatively simple sample preparation. | - Lower sensitivity compared to MS. - Spectra can be complex for large or heterogeneous molecules. - Potential for signal overlap. | - Precise determination of the average number of PEG chains per molecule. - Confirmation of successful conjugation and assessment of higher-order structure. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful analysis of this compound conjugated proteins. Below are generalized protocols for common LC-MS based analyses.
Protocol 1: Intact Mass Analysis by LC-MS for Determination of Conjugation Heterogeneity
This protocol is designed to determine the distribution of species with different numbers of attached this compound linkers.
1. Sample Preparation:
-
Start with a purified protein conjugate at a concentration of approximately 1 mg/mL.
-
For desalting, use a C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Elute the protein with a gradient of Mobile Phase B.
-
Collect the protein fraction and dilute to a final concentration of 0.1-0.5 mg/mL in a solution compatible with mass spectrometry (e.g., 20% acetonitrile, 0.1% formic acid).
2. LC-MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for proteins (e.g., C4, 300Å, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Acquire data in intact protein mode over a m/z range of 800-4000.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The different peaks will correspond to the protein with varying numbers of conjugated linkers.
Protocol 2: Peptide Mapping by LC-MS/MS for Conjugation Site Analysis
This protocol is used to identify the specific amino acid residues (typically cysteines) where the this compound linker is attached.
1. Sample Preparation (Reduction, Alkylation, and Digestion):
-
To a solution of the protein conjugate (approx. 1 mg/mL), add a denaturing agent (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10-20 mM and incubate at 37°C for 1 hour to cleave the disulfide bond of the linker and any native disulfide bonds.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 20-40 mM and incubate in the dark at room temperature for 30 minutes to cap the free thiols.
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Digestion: Add a protease such as trypsin (enzyme-to-protein ratio of 1:20 to 1:50 w/w) and incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
2. LC-MS/MS Analysis:
-
LC System: Nano- or micro-flow UPLC/HPLC system.
-
Column: Reversed-phase C18 column suitable for peptides (e.g., 1.7 µm particle size, 75 µm x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 300-600 nL/min.
-
MS System: High-resolution tandem mass spectrometer (Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Data-Dependent Acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (CID or HCD).
-
Data Analysis: Use a database search engine to identify peptides and the modification corresponding to the remnant of the this compound linker on cysteine residues.
Mandatory Visualization
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The lynchpin of this targeted delivery system is the chemical linker that bridges the antibody and the payload. The choice of linker—specifically between a cleavable and a non-cleavable design—profoundly influences the ADC's stability, mechanism of action, and ultimately, its therapeutic index.
This guide provides an objective comparison of the efficacy of a glutathione-sensitive cleavable linker, Amino-PEG3-SS-acid, and non-cleavable linkers. We will delve into their distinct payload release mechanisms, compare their performance based on experimental data, and provide detailed protocols for the key assays used in their evaluation.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic payload.[1]
This compound (Cleavable Linker): This linker belongs to the glutathione-sensitive class of cleavable linkers.[2][3] It incorporates a disulfide bond (-S-S-) that is stable in the bloodstream, where the concentration of reducing agents is low.[2] Upon internalization of the ADC into a tumor cell, it is exposed to a much higher concentration of glutathione, a potent reducing agent. This intracellular environment rapidly cleaves the disulfide bond, releasing the payload in its unmodified, active form.[3] The inclusion of a PEG3 spacer enhances the linker's solubility.
Non-Cleavable Linkers: These linkers, typically featuring a stable thioether bond, do not have a specific chemical trigger for payload release. Instead, the release of the cytotoxic agent is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the cancer cell. This process results in the payload being released with the linker and a residual amino acid from the antibody still attached.
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers, including the this compound, is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Non-cleavable linkers generally do not produce a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable, trapping it within the target cell. While this limits their efficacy against antigen-negative cells, it can contribute to lower off-target toxicity.
Performance Data: A Comparative Analysis
The choice of linker has a direct impact on the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize representative data, compiled from various studies, to illustrate the performance differences between disulfide-containing cleavable linkers and non-cleavable linkers.
Disclaimer: The data presented below is for illustrative purposes and is compiled from multiple sources. Direct comparison of absolute values between different studies may be misleading due to variations in experimental conditions, including the specific antibody, payload, cell lines, and animal models used.
Table 1: In Vitro Cytotoxicity of ADCs
| Linker Type | ADC Example | Cell Line | Payload | IC₅₀ (ng/mL) |
| Cleavable (Disulfide) | anti-CanAg-SPDB-DM4 | COLO 205 | DM4 | ~1 |
| Non-cleavable (Thioether) | anti-CanAg-SMCC-DM1 | COLO 205 | DM1 | ~1 |
| Cleavable (Disulfide) | anti-HER2-SS-MMAE | SK-BR-3 (HER2+) | MMAE | ~10 |
| Non-cleavable (Thioether) | Trastuzumab emtansine (T-DM1) | SK-BR-3 (HER2+) | DM1 | ~5 |
Note: Lower IC₅₀ values indicate higher potency. The in vitro cytotoxicity of both linker types can be very potent against antigen-positive cells. However, the true difference in efficacy often becomes more apparent in in vivo models, where factors like linker stability and the bystander effect play a larger role.
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Efficacy Outcome |
| Cleavable (Disulfide) | anti-CanAg-SPDB-DM4 | COLO 205 Xenograft | Significant tumor regression |
| Non-cleavable (Thioether) | anti-CanAg-SMCC-DM1 | COLO 205 Xenograft | Marginal activity |
| Cleavable (Disulfide) | Novel anti-CD22-DM1 | Human Lymphoma Xenograft | Tumor regression at 3 mg/kg |
| Non-cleavable (Thioether) | T-DM1 | HER2+ Breast Cancer | Favorable pharmacokinetic profile and efficacy |
Note: In many preclinical models, cleavable disulfide-linked ADCs have demonstrated superior in vivo efficacy compared to their non-cleavable counterparts, an observation often attributed to the bystander effect.
Table 3: Plasma Stability
| Linker Type | ADC Example | Species | Stability Metric | Result |
| Cleavable (Disulfide) | silyl ether linker-MMAE | Human Plasma | t₁/₂ | > 7 days |
| Cleavable (Hydrazone) | Phenylketone-derived | Human & Mouse Plasma | t₁/₂ | ~2 days |
| Non-cleavable (Thioether) | MD-linker conjugate | Human Plasma | Fluorescence release at 72h | 4x lower than SMCC |
| Non-cleavable (Thioether) | T-DM1 | In vivo | Pharmacokinetics | Favorable |
Note: Non-cleavable linkers are generally characterized by higher stability in circulation, which can lead to a lower risk of premature payload release and off-target toxicity.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanisms of action and experimental workflows.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Workflow for an in vitro co-culture bystander effect assay.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound linker
-
ADC with a non-cleavable linker
-
Unconjugated antibody (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software.
Protocol 2: Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC with this compound linker
-
ADC with a non-cleavable linker
-
96-well clear-bottom black plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium. As a control, seed GFP-Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADCs.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Calculate the percentage of bystander killing by comparing the viability of the GFP-Ag- cells in the ADC-treated co-culture to the viability in the treated monoculture and untreated co-culture controls.
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC with this compound linker
-
ADC with a non-cleavable linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to isolate the ADC. This may involve affinity capture using protein A/G beads.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and quantify the amount of released payload.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability of the ADC in plasma.
Conclusion
The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC design, with no one-size-fits-all solution. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is particularly important for treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a potential for off-target toxicity. Conversely, non-cleavable linkers provide superior stability, potentially leading to a wider therapeutic window and reduced systemic toxicity, but their efficacy is restricted to antigen-positive cells. The optimal linker strategy must be determined on a case-by-case basis, taking into account the specific antigen target, the tumor microenvironment, and the properties of the cytotoxic payload.
References
A Comparative Guide to the Release Kinetics of Amino-PEG3-SS-acid Linked Drugs
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate efficient and specific release of the payload to exert its cell-killing effect. This guide provides an objective comparison of the Amino-PEG3-SS-acid linker's performance with other alternatives, supported by experimental data and detailed methodologies.
Introduction to Cleavable Disulfide Linkers
The this compound linker is a type of cleavable linker that utilizes a disulfide bond as the trigger for drug release. Disulfide linkers are designed to remain stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a tumor cell, the significantly higher concentration of reducing agents, particularly glutathione (GSH), rapidly cleaves the disulfide bond, releasing the cytotoxic payload.[1][2] The inclusion of a polyethylene glycol (PEG) spacer, as in the this compound linker, can enhance solubility and potentially shield the disulfide bond, contributing to its stability.[3][4]
Comparative Analysis of Linker Technologies
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following table summarizes key quantitative data comparing the performance of different linker types, including the expected performance of an this compound linked drug based on the characteristics of PEGylated disulfide linkers.
| Linker Type | Linker Chemistry Example | Plasma Half-life (t½) | Intracellular Release Half-life (t½) | Key Features |
| This compound | Disulfide with PEG spacer | Moderate to High | Rapid (minutes to hours) | Good balance of plasma stability and intracellular release. The PEG spacer can improve solubility and pharmacokinetics. |
| Hindered Disulfide | e.g., SPDB | High | Slow to Moderate | Increased steric hindrance around the disulfide bond enhances plasma stability but may slow intracellular release.[5] |
| Unhindered Disulfide | e.g., SPP | Low to Moderate | Very Rapid | Prone to premature drug release in circulation due to lower stability. |
| Peptide Linker | e.g., Val-Cit | High | Rapid (upon enzymatic cleavage) | Cleaved by specific lysosomal proteases (e.g., Cathepsin B), offering high plasma stability and tumor-specific release. |
| Hydrazone Linker | pH-sensitive | Low to Moderate | Rapid (in acidic environment) | Designed to cleave in the acidic environment of endosomes and lysosomes; can be susceptible to hydrolysis in plasma. |
| Non-cleavable Linker | e.g., Thioether (SMCC) | Very High | Very Slow (requires antibody degradation) | Offers the highest plasma stability but relies on the complete degradation of the antibody in the lysosome for payload release, which can be a slower process. |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the drug release mechanism, a typical experimental workflow for assessing release kinetics, and a decision guide for linker selection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Amino-PEG3-SS-acid vs. Peptide-Based Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the efficacy and safety profile of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides a comprehensive comparison of two prominent classes of cleavable linkers: the redox-sensitive Amino-PEG3-SS-acid and enzyme-labile peptide-based linkers. This analysis is supported by experimental data and detailed protocols to inform rational linker design and selection.
At a Glance: Key Performance Characteristics
| Feature | This compound (Disulfide Linker) | Peptide-Based Linkers (e.g., Val-Cit) |
| Cleavage Mechanism | Reduction of disulfide bond by intracellular glutathione (GSH).[1][2][3] | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4][] |
| Cleavage Site | Intracellular (cytosol and other reducing compartments). | Intracellular (primarily lysosomes). |
| Plasma Stability | Generally stable in the bloodstream due to low extracellular GSH levels. Stability can be modulated by steric hindrance around the disulfide bond. | High plasma stability, resistant to premature cleavage in circulation. Some peptide linkers can show instability in mouse plasma due to specific carboxylesterases. |
| Drug Release Kinetics | Dependent on intracellular glutathione concentration and redox potential. | Dependent on the concentration and activity of specific lysosomal proteases. |
| Bystander Effect | Can induce a bystander effect if the released payload is membrane-permeable. | Can induce a significant bystander effect, as the released payload is often designed to be membrane-permeable. |
| Payload Generality | Broadly applicable to a wide range of payloads. | Effective for various payloads; the linker-payload combination needs to be optimized to avoid steric hindrance for enzyme recognition. |
Delving Deeper: Mechanisms of Action
This compound: A Redox-Sensitive Gatekeeper
The this compound linker relies on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular compartments of cells. The disulfide bond remains largely intact in the bloodstream, where GSH levels are low. Upon internalization of the ADC into a target cell, the much higher intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload.
Peptide-Based Linkers: An Enzymatic Trigger
Peptide-based linkers, with the valine-citrulline (Val-Cit) motif being a well-studied example, are designed to be substrates for specific lysosomal proteases, such as Cathepsin B, which are highly active in the acidic environment of the lysosome. After receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where the peptide linker is enzymatically cleaved, triggering the release of the drug. This mechanism offers high specificity, as the requisite enzymes are predominantly located within the target cell's lysosomes.
Quantitative Performance Data
Direct head-to-head comparative data for this compound against peptide-based linkers is limited in publicly available literature. However, extensive data exists for the performance of Val-Cit linkers, which can serve as a benchmark for comparison.
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature drug release and associated off-target toxicity.
| Linker Type | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 28 | No significant degradation | |
| Val-Cit | Mouse | - | Unstable due to carboxylesterase 1C | |
| Glu-Val-Cit | Mouse | - | Stable | |
| Disulfide | Mouse | 6 | ~85% (estimated from similar linkers) | |
| Disulfide | Cynomolgus Monkey | 9.6 | ~50% (linker half-life) |
Note: The stability of disulfide linkers can be influenced by the steric hindrance around the disulfide bond. More hindered disulfides generally exhibit greater plasma stability.
In Vitro Cleavage Kinetics
The rate of linker cleavage within the target cell influences the onset and overall efficacy of the ADC.
| Linker | Enzyme | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| Val-Cit-PABC-Payload | Cathepsin B | ~10,000 - 50,000 |
| Phe-Lys-PABC-Payload | Cathepsin B | ~2x faster than Val-Cit |
Note: Cleavage kinetics for this compound are dependent on the concentration of glutathione and are generally rapid in the intracellular reducing environment.
Experimental Protocols
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma over time.
References
Safety Operating Guide
Proper Disposal of Amino-PEG3-SS-acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Amino-PEG3-SS-acid, a compound featuring a reactive disulfide bond, a polyethylene glycol (PEG) linker, and a carboxylic acid group.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). All handling of this compound, especially in its solid form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or vapors. Direct contact with skin and eyes should be avoided. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Core Disposal Protocol
The recommended disposal strategy for this compound involves a two-pronged approach: chemical deactivation of the reactive disulfide bond for small quantities, followed by collection and disposal as hazardous chemical waste. For larger quantities, direct disposal through a certified hazardous waste management service is mandatory.
Table 1: Disposal Overview for this compound
| Quantity | Recommended Disposal Method |
| Small Quantities (< 1 gram) | Chemical deactivation of the disulfide bond followed by collection as hazardous waste. |
| Large Quantities (> 1 gram) | Direct disposal via a certified hazardous waste management service. |
Experimental Protocol: Deactivation of Disulfide Bond (for Small Quantities)
This procedure aims to reduce the disulfide bond, thereby mitigating its reactivity before final disposal.
Materials:
-
This compound waste
-
A compatible solvent (e.g., DMSO, DMF, DCM)
-
A reducing agent such as Dithiothreitol (DTT)
-
Designated hazardous waste container, properly labeled
Procedure:
-
In a well-ventilated chemical fume hood, dissolve the this compound waste in a minimal amount of a compatible solvent.
-
Add a 10-fold molar excess of a reducing agent (e.g., DTT) to the solution.
-
Allow the reaction to proceed at room temperature for a minimum of one hour to ensure the complete reduction of the disulfide bond.
-
Collect the resulting solution containing the cleaved products in a designated and clearly labeled hazardous waste container.
-
Dispose of this container through your institution's hazardous waste management program.
Step-by-Step Disposal Workflow
The following diagram illustrates the logical progression for the safe disposal of this compound.
Detailed Waste Management Procedures
1. Waste Collection and Labeling:
-
All waste containing this compound, including the deactivated solution and any contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.[1]
-
The container must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[2][3] The label should also include the approximate concentration and the date of accumulation.
2. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][2]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the waste is segregated from incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol).
-
The rinsate must be collected and treated as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, ensuring the original label is defaced or removed.
4. Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, wipes, and PPE, should be placed in the designated hazardous waste container.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management service.
-
Do not dispose of this compound or its solutions down the drain.
Guiding Principles for Chemical Components
-
Disulfide Bond: The disulfide linkage is the most reactive part of the molecule. The deactivation step specifically targets this bond to reduce its potential to react with other chemicals in a mixed waste stream. Small quantities of thiols and sulfides can be oxidized to less harmful sulfonic acids.
-
PEG Linker: Polyethylene glycol (PEG) is generally considered to be of low toxicity and is biodegradable. However, because it is part of a larger, reactive molecule, the entire compound must be treated as hazardous.
-
Carboxylic Acid: The carboxylic acid group makes the compound acidic. While dilute, neutralized acids can sometimes be disposed of down the drain, this is not permissible for this compound due to the other components of the molecule. The acidic nature of the waste should be considered when ensuring compatibility with the waste container and other chemicals in the waste stream.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste disposal guidelines and EHS office for further clarification.
References
Essential Safety and Logistical Information for Handling Amino-PEG3-SS-acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Amino-PEG3-SS-acid, a cleavable disulfide linker containing an amino group and a carboxylic acid group. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified | Protects eyes from potential splashes or aerosols of the chemical, which can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile Gloves | ASTM D6319 compliant | Provides a barrier against skin contact, which may cause skin irritation.[1][2] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from accidental spills. |
| Respiratory | Fume Hood | ASHRAE 110 tested | Use in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.[1] |
Emergency Procedures: First Aid
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial response for different types of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is typically -20°C for long-term stability, as indicated for similar PEG compounds.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Chemical Disposal: While polyethylene glycol (PEG) is considered biodegradable, it is crucial to avoid releasing it into wastewater systems. Dispose of the chemical waste through a licensed professional waste disposal service.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. Dispose of them through a licensed waste disposal contractor.
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
